CS-003
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H39Cl3N2O6S |
|---|---|
Peso molecular |
710.1 g/mol |
Nombre IUPAC |
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C34H38Cl2N2O6S.ClH/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40;/h4-9,18-20H,10-17,21-22H2,1-3H3;1H/t33-,45-;/m0./s1 |
Clave InChI |
IHDDYKNRVLPVEV-FFKPOUSOSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCO[C@](C2)(CCN3CCC4(CC3)C5=CC=CC=C5C[S@@]4=O)C6=CC(=C(C=C6)Cl)Cl.Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl.Cl |
Sinónimos |
1-(2-(2-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl)ethyl)spiro(benzo(c)thiophene-1(3H),4'-piperidine)-2-oxide CS 003 CS-003 CS003 TNRA cpd |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: CS-003, a Triple Neurokinin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CS-003 is a potent, orally active, small molecule antagonist that exhibits a unique mechanism of action by targeting all three known neurokinin receptors: NK1, NK2, and NK3. Developed by Daiichi Sankyo, this triple antagonism was investigated for its therapeutic potential in respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Preclinical studies demonstrated its efficacy in relevant animal models by inhibiting key pathological features of these conditions, such as bronchoconstriction, airway hyperresponsiveness, and neurogenic inflammation. A clinical study in asthmatic patients further confirmed its ability to block neurokinin-mediated airway responses. However, the development of this compound was discontinued. A significant finding in preclinical toxicology studies was the observation of testicular toxicity in male dogs, which was mechanistically linked to the blockade of the neurokinin-3 receptor (NK3R) at the hypothalamic level, highlighting the complex physiological roles of the neurokinin system. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to the Neurokinin System and this compound
The neurokinin system comprises a family of neuropeptides, the tachykinins (Substance P, Neurokinin A, and Neurokinin B), and their respective G-protein coupled receptors (GPCRs): the neurokinin-1 receptor (NK1R), neurokinin-2 receptor (NK2R), and neurokinin-3 receptor (NK3R). These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, and are implicated in a diverse range of physiological and pathophysiological processes, including pain, inflammation, smooth muscle contraction, and regulation of the hypothalamic-pituitary-gonadal axis.
This compound, with the chemical name [1-{2-[(2R)-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl]ethyl}spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide hydrochloride], was designed as a triple antagonist to simultaneously block the actions of all three tachykinins at their respective receptors. This approach was hypothesized to offer a more comprehensive therapeutic effect in complex diseases like asthma, where all three neurokinin pathways are believed to contribute to the underlying pathology.[1][2]
Mechanism of Action: Triple Neurokinin Receptor Antagonism
This compound functions as a competitive antagonist at the NK1, NK2, and NK3 receptors. By binding to these receptors, it prevents the endogenous tachykinin ligands from initiating their downstream signaling cascades.
Neurokinin Receptor Signaling Pathways
The activation of neurokinin receptors by their endogenous ligands initiates a cascade of intracellular events. While there are commonalities, the specific downstream effects can vary depending on the receptor subtype and the cell type in which they are expressed.
-
NK1 Receptor Signaling: Substance P (SP) is the preferred endogenous ligand for the NK1R. Upon binding, the receptor primarily couples to Gαq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and the release of inflammatory mediators.
-
NK2 Receptor Signaling: Neurokinin A (NKA) is the high-affinity ligand for the NK2R. Similar to the NK1R, the NK2R also couples to Gαq/11, leading to the activation of the PLC-IP3-DAG pathway and a subsequent increase in intracellular calcium. This signaling cascade is particularly important in mediating the contraction of airway smooth muscle.
-
NK3 Receptor Signaling: Neurokinin B (NKB) shows the highest affinity for the NK3R. The NK3R is also coupled to Gαq/11 and activates the PLC pathway. In the central nervous system, particularly the hypothalamus, NK3R signaling plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion.
Below are Graphviz diagrams illustrating these signaling pathways and the antagonistic action of this compound.
Quantitative Data
In Vitro Receptor Binding Affinity
While specific Ki values for this compound at the human neurokinin receptors are not publicly available in peer-reviewed literature, a publication reporting on a clinical trial with this compound describes it as having high affinities for human NK1, NK2, and NK3 receptors with "around subnanomolar Ki values".[1] The same source provides a qualitative comparison of this compound's affinity to other selective antagonists.[1]
In Vivo Efficacy in Preclinical Models
Preclinical studies in guinea pigs have demonstrated the in vivo efficacy of orally administered this compound in various models of respiratory disease.[2]
| Model | Parameter Measured | Agonist | ID50 of this compound (p.o.) | Reference |
| Tracheal Vascular Hyperpermeability | Inhibition of Evans blue dye extravasation | Substance P | 3.6 mg/kg | [2] |
| Bronchoconstriction | Inhibition of increased airway resistance | Neurokinin A | 1.3 mg/kg | [2] |
| Bronchoconstriction | Inhibition of increased airway resistance | Neurokinin B | 0.89 mg/kg | [2] |
Additionally, a 10 mg/kg oral dose of this compound was shown to significantly inhibit the number of coughs induced by capsaicin aerosol (P<0.01) and to inhibit airway hyperresponsiveness to methacholine chloride in ovalbumin-induced asthma models (P<0.01).[2]
Clinical Efficacy
In a double-blind, placebo-controlled, crossover trial in 16 mild asthmatics, a single 200 mg oral dose of this compound significantly protected against Neurokinin A (NKA)-induced bronchoconstriction at 1 and 8 hours post-dose.[1] The provocative concentration of NKA required to cause a 20% fall in FEV1 (PC20) was not reached in 12 of 16 patients at 1 hour and 5 of 16 patients at 8 hours after this compound administration, indicating a significant protective effect.[1]
Experimental Protocols
In Vitro Assays (General Methodologies)
While the specific protocols for this compound are not published, the determination of binding affinities (Ki values) and functional antagonism for neurokinin receptor antagonists typically involves the following assays:
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compound (this compound) for the NK1, NK2, and NK3 receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]Substance P for NK1R, [125I]Neurokinin A for NK2R, or [3H]SR142801 for NK3R) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
-
-
Functional Assays (e.g., Calcium Mobilization Assay):
-
Objective: To assess the functional antagonist activity of the test compound by measuring its ability to block agonist-induced intracellular calcium mobilization.
-
Methodology:
-
Cell Culture: Cells expressing the target neurokinin receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: A fixed concentration of the respective agonist (Substance P, NKA, or NKB) is added to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 value is determined.
-
-
In Vivo Animal Models
-
Ovalbumin-Induced Asthma Model in Guinea Pigs:
-
Objective: To evaluate the effect of this compound on airway hyperresponsiveness.
-
Methodology:
-
Sensitization: Guinea pigs are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., aluminum hydroxide).
-
Challenge: After a sensitization period, the animals are challenged with aerosolized OVA to induce an asthmatic response.
-
Drug Administration: this compound or vehicle is administered orally at specified times before the OVA challenge.
-
Assessment of Airway Hyperresponsiveness: Airway responsiveness to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography to assess changes in airway resistance.
-
Data Analysis: The effect of this compound on attenuating the methacholine-induced bronchoconstriction in OVA-challenged animals is compared to the vehicle control group.
-
-
-
Capsaicin-Induced Cough Model in Guinea Pigs:
-
Objective: To assess the antitussive effect of this compound.
-
Methodology:
-
Acclimatization: Guinea pigs are acclimatized to a whole-body plethysmography chamber.
-
Drug Administration: this compound or vehicle is administered orally prior to the challenge.
-
Capsaicin Challenge: The animals are exposed to an aerosol of capsaicin, a known tussive agent that stimulates sensory C-fibers in the airways.
-
Cough Recording: The number of coughs is recorded and counted for a defined period following the capsaicin challenge.
-
Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated group.
-
-
Toxicological Profile: Testicular Toxicity
A notable finding from preclinical studies was the induction of testicular toxicity in male dogs following daily administration of this compound.[3] The observed toxicities included decreased sperm count and motility, increased sperm abnormalities, and histopathological changes in the testes, epididymis, and prostate.[3] Further investigation revealed that a single administration of this compound suppressed plasma testosterone and luteinizing hormone (LH) levels.[3] This effect was attributed to the inhibition of neurokinin B (NKB) signaling at the NK3 receptor, likely at the hypothalamic level, which is known to be a key regulator of the hypothalamic-pituitary-gonadal axis.[3]
Conclusion
This compound is a potent triple neurokinin receptor antagonist with demonstrated efficacy in preclinical models of respiratory diseases and in a clinical setting of NKA-induced bronchoconstriction in asthmatics. Its mechanism of action involves the competitive blockade of NK1, NK2, and NK3 receptors, thereby inhibiting the downstream signaling pathways initiated by their endogenous ligands. While this triple antagonism showed therapeutic promise, the development of this compound was discontinued. The observed testicular toxicity in preclinical studies, mediated by its NK3 receptor antagonism, underscores the physiological importance of the neurokinin system beyond its role in inflammation and bronchoconstriction and highlights a potential challenge for the development of systemic NK3R antagonists for non-life-threatening conditions. This technical guide provides a detailed overview of the available scientific information on the mechanism of action of this compound for the scientific and drug development community.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation, mediated by the release of neuropeptides such as tachykinins, plays a significant role in the pathophysiology of various respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis. Tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exert their effects through three main receptor subtypes: NK1, NK2, and NK3. CS-003 is a potent, orally active triple neurokinin receptor antagonist with high affinity for all three receptors. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the therapeutic potential of this compound in neurokinin-related respiratory diseases. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.
Introduction to Neurokinins and Respiratory Diseases
Tachykinins are a family of neuropeptides that are widely distributed in the central and peripheral nervous systems, including the sensory nerves of the airways.[1] Upon stimulation by various triggers such as allergens, irritants, and inflammatory mediators, these nerves release tachykinins, which contribute to the hallmarks of respiratory diseases.[2]
-
Bronchoconstriction: Tachykinins, particularly NKA, are potent bronchoconstrictors, acting directly on airway smooth muscle cells.[2]
-
Airway Inflammation: SP, through the NK1 receptor, promotes neurogenic inflammation characterized by plasma extravasation (vascular permeability), vasodilation, and the recruitment and activation of inflammatory cells.[3][4]
-
Mucus Hypersecretion: Tachykinins can stimulate mucus secretion from submucosal glands, contributing to airway obstruction.
-
Cough: Activation of sensory nerves in the airways can trigger the cough reflex, and neurokinins are implicated in this process.[5]
Given the multifaceted role of tachykinins in respiratory pathophysiology, blockade of their receptors presents a promising therapeutic strategy.
This compound: A Triple Neurokinin Receptor Antagonist
This compound is a novel small molecule that acts as a competitive antagonist at all three neurokinin receptors. Its high affinity for NK1, NK2, and NK3 receptors allows for comprehensive blockade of the downstream effects of all major tachykinins.
In Vitro Pharmacology
The antagonist activity of this compound has been characterized in various in vitro assays, demonstrating its potent and balanced affinity for human neurokinin receptors.
| Receptor | Ligand | Assay Type | This compound Affinity (Ki) | Reference |
| NK1 | Substance P | Radioligand Binding | 2.3 nM | [6][7][8] |
| NK2 | Neurokinin A | Radioligand Binding | 0.54 nM | [6][7][8] |
| NK3 | Neurokinin B | Radioligand Binding | 0.74 nM | [6][7][8] |
Functional antagonism has been demonstrated through the inhibition of second messenger production, such as inositol phosphate formation, following agonist stimulation of cells expressing neurokinin receptors.
| Receptor | Agonist | Functional Assay | This compound Potency (pA2) | Reference |
| NK1 | Substance P | Inositol Phosphate Formation | 8.7 µM | [7] |
| NK2 | Neurokinin A | Inositol Phosphate Formation | 9.4 µM | [7] |
| NK3 | Neurokinin B | Inositol Phosphate Formation | 9.5 µM | [7] |
Neurokinin Receptor Signaling Pathway
The binding of tachykinins to their respective G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that lead to the various pathophysiological responses observed in respiratory diseases. This compound competitively inhibits this initial binding step.
Preclinical Efficacy of this compound in Respiratory Disease Models
The therapeutic potential of this compound has been evaluated in several well-established guinea pig models of respiratory diseases. These studies demonstrate the broad-spectrum activity of this compound in mitigating key features of these conditions.
Inhibition of Neurokinin-Induced Responses
This compound effectively blocks the direct effects of exogenously administered neurokinins in a dose-dependent manner.
| Model | Agonist | Endpoint | This compound Efficacy (ID50) | Administration Route | Reference |
| Tracheal Vascular Hyperpermeability | Substance P | Evans Blue Extravasation | 3.6 mg/kg | p.o. | [9] |
| Bronchoconstriction | Neurokinin A | Airway Resistance | 1.3 mg/kg | p.o. | [9] |
| Bronchoconstriction | Neurokinin B | Airway Resistance | 0.89 mg/kg | p.o. | [9] |
Efficacy in Allergic Asthma Models
In guinea pig models of allergic asthma induced by ovalbumin sensitization and challenge, this compound has been shown to inhibit key features of the asthmatic response.
-
Airway Hyperresponsiveness: this compound (10 mg/kg, p.o.) significantly inhibited airway hyperresponsiveness to methacholine in both mild and severe models of ovalbumin-induced asthma (P<0.01).[9] In contrast, the leukotriene receptor antagonist montelukast was only effective in the milder model.[9]
-
Allergic Rhinitis: In an ovalbumin-induced rhinitis model, oral administration of this compound dose-dependently inhibited nasal blockade, with an efficacy comparable to that of dexamethasone.[9]
Efficacy in Cough Models
This compound has demonstrated significant antitussive effects in a capsaicin-induced cough model in guinea pigs.
-
Cough Inhibition: A 10 mg/kg oral dose of this compound significantly inhibited the number of coughs induced by capsaicin aerosol (P<0.01), with an effect comparable to that of codeine.[9]
Efficacy in COPD-Related Models
The effects of this compound have also been investigated in models relevant to chronic obstructive pulmonary disease (COPD).
-
Cigarette Smoke-Induced Effects: Intravenous administration of this compound dose-dependently inhibited cigarette smoke-induced bronchoconstriction, tracheal vascular hyperpermeability, and mucus secretion in guinea pigs.[9][10]
Clinical Evaluation of this compound
A clinical trial has been conducted to evaluate the efficacy of this compound in patients with mild asthma.
-
NKA-Induced Bronchoconstriction: A single oral dose of 200 mg of this compound significantly protected against neurokinin A-induced bronchoconstriction at 1 and 8 hours post-dose in mild asthmatics.[11]
Experimental Protocols
This section provides detailed methodologies for the key preclinical experiments cited in this guide.
In Vitro Functional Assay: Inositol Phosphate Accumulation
This assay measures the functional antagonism of this compound by quantifying the inhibition of agonist-induced inositol phosphate (IP) production, a key second messenger in the neurokinin signaling pathway.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human NK1, NK2, or NK3 receptors are cultured in appropriate media.
-
Radiolabeling: Cells are incubated with [3H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation with Antagonist: Cells are washed and pre-incubated with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Agonist Stimulation: Cells are then stimulated with a specific neurokinin agonist (Substance P for NK1, NKA for NK2, NKB for NK3) for a defined period (e.g., 30 minutes).
-
Extraction of Inositol Phosphates: The reaction is terminated, and soluble inositol phosphates are extracted using perchloric acid.
-
Quantification: The extracted [3H]-inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in agonist-stimulated IP accumulation, and pA2 values are calculated.
In Vivo Model: Ovalbumin-Induced Allergic Asthma in Guinea Pigs
This model mimics the allergic inflammation and airway hyperresponsiveness characteristic of human asthma.
-
Sensitization: Male Dunkin-Hartley guinea pigs are sensitized with an intraperitoneal injection of ovalbumin emulsified in aluminum hydroxide on day 0 and a booster on day 14.
-
Challenge: From day 21 to 28, the sensitized animals are challenged daily with an aerosol of ovalbumin for a specified duration.
-
Treatment: this compound or vehicle is administered orally at a specified time before each ovalbumin challenge.
-
Measurement of Airway Hyperresponsiveness: 24 hours after the final challenge, airway responsiveness to increasing concentrations of inhaled methacholine is measured using a whole-body plethysmograph to determine the provocative concentration causing a 200% increase in airway resistance (PC200).
-
Data Analysis: The effect of this compound on airway hyperresponsiveness is determined by comparing the PC200 values of the treated group to the vehicle control group.
In Vivo Model: Capsaicin-Induced Cough in Guinea Pigs
This model is used to evaluate the antitussive potential of test compounds.
-
Acclimatization: Guinea pigs are acclimatized to the whole-body plethysmograph.
-
Treatment: this compound, vehicle, or a positive control (e.g., codeine) is administered orally at a specified time before the challenge.
-
Challenge: Animals are exposed to an aerosol of capsaicin for a defined period.
-
Cough Recording: The number of coughs is recorded during and immediately after the capsaicin challenge using a sound recording system and specialized software to differentiate coughs from other respiratory events.
-
Data Analysis: The antitussive effect is expressed as the percentage inhibition of the cough response compared to the vehicle-treated group.
In Vivo Model: Substance P-Induced Tracheal Vascular Hyperpermeability
This model assesses the ability of a compound to inhibit neurogenic inflammation-induced plasma extravasation.
-
Anesthesia: Guinea pigs are anesthetized.
-
Tracer Administration: Evans blue dye, which binds to plasma albumin, is injected intravenously as a tracer for plasma extravasation.
-
Treatment: this compound or vehicle is administered intravenously or orally at a specified time before the challenge.
-
Challenge: Substance P is administered intravenously to induce vascular permeability.
-
Tissue Collection and Dye Extraction: After a set time, the animals are euthanized, and the trachea is removed. The extravasated Evans blue dye is extracted from the tracheal tissue using formamide.
-
Quantification: The concentration of the extracted dye is measured spectrophotometrically.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in dye extravasation compared to the vehicle-treated group.
Conclusion
This compound, as a potent triple neurokinin receptor antagonist, demonstrates significant efficacy in a range of preclinical models of respiratory diseases, targeting key pathophysiological mechanisms including bronchoconstriction, airway inflammation, mucus hypersecretion, and cough. Early clinical data in asthmatic patients further support its therapeutic potential. The comprehensive preclinical data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of this compound and the broader class of neurokinin receptor antagonists in the management of respiratory diseases. Further clinical studies are warranted to fully elucidate the therapeutic utility of this compound in patient populations with asthma, COPD, and other neurokinin-related respiratory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. A substance P antagonist inhibits vagally induced increase in vascular permeability and bronchial smooth muscle contraction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular permeability changes and smooth muscle contraction in relation to capsaicin-sensitive substance P afferents in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P increases microvascular permeability via nitric oxide-mediated convective pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term effects of substance P on the isolated guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Innovative preclinical models for pulmonary drug delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Substance P-induced increase in vascular permeability in the rat trachea does not depend on neutrophils or other components of circulating blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of CS-003: A Triple Neurokinin Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CS-003 is a potent, orally active triple neurokinin (NK) receptor antagonist, demonstrating high affinity for the human NK1, NK2, and NK3 receptors. Preclinical studies have highlighted its potential therapeutic efficacy in respiratory diseases associated with neurokinin-mediated pathophysiology, such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, in vivo efficacy, and the underlying signaling pathways of its target receptors. Detailed experimental methodologies are provided to facilitate the understanding and replication of key studies.
Data Presentation: Quantitative Pharmacological Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potent and balanced antagonism across all three neurokinin receptors.
Table 1: In Vitro Receptor Binding Affinity of this compound [1][2]
| Receptor Subtype | Ligand | Ki (nM) |
| Human NK1 | This compound | 2.3 |
| Human NK2 | This compound | 0.54 |
| Human NK3 | This compound | 0.74 |
Table 2: In Vivo Efficacy of Orally Administered this compound in Guinea Pig Models [3]
| Model | Agonist | Endpoint | ID50 (mg/kg, p.o.) |
| Tracheal Vascular Hyperpermeability | Substance P | Inhibition of dye extravasation | 3.6 |
| Bronchoconstriction | Neurokinin A | Inhibition of bronchoconstriction | 1.3 |
| Bronchoconstriction | Neurokinin B | Inhibition of bronchoconstriction | 0.89 |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human NK1, NK2, and NK3 receptors.
Methodology:
-
Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptor.
-
Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [125I][MePhe7]neurokinin B for the NK3 receptor)[4].
-
Competition Binding Assay:
-
A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist for the respective receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Models in Guinea Pigs
Objective: To evaluate the in vivo efficacy of orally administered this compound in models of respiratory inflammation and bronchoconstriction.
Methodology:
-
Animal Model: Male Hartley guinea pigs are used.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.
-
Induction of Hyperpermeability: At a specified time after drug administration, animals are anesthetized, and Evans blue dye (an indicator of plasma protein extravasation) is injected intravenously. Subsequently, Substance P is administered intravenously to induce vascular permeability in the trachea.
-
Sample Collection and Analysis: After a set period, the trachea is dissected, and the extravasated Evans blue dye is extracted. The concentration of the dye is quantified spectrophotometrically.
-
Data Analysis: The dose of this compound that causes a 50% inhibition of the Substance P-induced increase in dye extravasation (ID50) is calculated.
Methodology:
-
Animal Model: Male Hartley guinea pigs are anesthetized, tracheostomized, and mechanically ventilated.
-
Measurement of Bronchoconstriction: Changes in pulmonary insufflation pressure are measured as an index of bronchoconstriction.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.
-
Induction of Bronchoconstriction: At a specified time after drug administration, a bolus intravenous injection of Neurokinin A (NKA) or Neurokinin B (NKB) is administered to induce bronchoconstriction.
-
Data Analysis: The dose-response relationship for the inhibitory effect of this compound on the agonist-induced bronchoconstriction is determined, and the ID50 value is calculated.
Clinical Trial in Asthmatic Patients
Objective: To assess the effect of a single oral dose of this compound on Neurokinin A-induced bronchoconstriction in patients with mild asthma.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, two-way crossover trial was conducted in 16 patients with mild asthma[5].
-
Drug Administration: Patients received a single oral dose of 200 mg of this compound dissolved in distilled water, or a matched placebo[5].
-
NKA Provocation Tests: Bronchial provocation tests with inhaled Neurokinin A (NKA) were performed before dosing and at 1, 8, and 24 hours after dosing[5].
-
Endpoint: The primary endpoint was the provocative concentration of NKA causing a 20% fall in the forced expiratory volume in one second (PC20 FEV1).
-
Data Analysis: The shift in the NKA dose-response curve and the change in PC20 FEV1 were compared between the this compound and placebo treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the neurokinin receptors and the experimental workflow for evaluating this compound.
Neurokinin-1 (NK1) Receptor Signaling Pathway
The NK1 receptor, preferentially activated by Substance P, primarily couples to Gq/11 proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling events contribute to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.
Caption: NK1 Receptor Signaling Cascade.
Neurokinin-2 (NK2) Receptor Signaling Pathway
Neurokinin A (NKA) is the preferred endogenous ligand for the NK2 receptor. Similar to the NK1 receptor, the NK2 receptor primarily couples to Gq/11 proteins, activating the PLC-IP3-DAG pathway. This signaling cascade is particularly important in mediating smooth muscle contraction, especially in the respiratory and gastrointestinal tracts.
Caption: NK2 Receptor Signaling Cascade.
Neurokinin-3 (NK3) Receptor Signaling Pathway
The NK3 receptor is preferentially activated by Neurokinin B (NKB). It also couples to Gq/11 proteins, initiating the PLC-IP3-DAG signaling cascade. NK3 receptors are predominantly expressed in the central nervous system and are involved in the regulation of various neurological processes, including reproductive function and mood.
Caption: NK3 Receptor Signaling Cascade.
Experimental Workflow for this compound Evaluation
The evaluation of this compound follows a standard preclinical and clinical development workflow for a receptor antagonist.
Caption: this compound Development Workflow.
Conclusion
This compound is a potent triple neurokinin receptor antagonist with a well-characterized pharmacological profile. Its high affinity for NK1, NK2, and NK3 receptors translates into significant in vivo efficacy in preclinical models of respiratory diseases. Furthermore, early clinical data in asthmatic patients has demonstrated its ability to inhibit NKA-induced bronchoconstriction, providing proof-of-concept for its therapeutic potential. The detailed methodologies and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other neurokinin receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel triple neurokinin receptor antagonist this compound inhibits respiratory disease models in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
CS-003: A Comprehensive Technical Guide to its Binding Affinity for Human Neurokinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the binding characteristics of CS-003, a potent triple tachykinin receptor antagonist, for the human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. This guide includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of key biological and experimental pathways.
Core Data: Binding Affinity of this compound
This compound demonstrates high-affinity binding to all three human neurokinin receptor subtypes. As a triple antagonist, it effectively blocks the action of the endogenous tachykinin neuropeptides: substance P (SP) at NK1 receptors, neurokinin A (NKA) at NK2 receptors, and neurokinin B (NKB) at NK3 receptors. The inhibitory constants (Ki) presented below quantify the high affinity of this compound for these receptors.[1]
| Receptor Subtype | Ligand | Ki (nM) |
| Human Neurokinin-1 (NK1) | This compound | 2.3 |
| Human Neurokinin-2 (NK2) | This compound | 0.54 |
| Human Neurokinin-3 (NK3) | This compound | 0.74 |
Table 1: Binding affinities of this compound for human neurokinin receptors. Ki is the inhibitory constant, representing the concentration of the antagonist that occupies 50% of the receptors in the absence of the native ligand.[1]
Experimental Protocols
The determination of the binding affinity of a compound like this compound is typically achieved through competitive radioligand binding assays. While the specific protocol for this compound is proprietary, the following represents a standard and widely accepted methodology for determining the Ki values for neurokinin receptor antagonists.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from its receptor. The concentration at which the competitor displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human neurokinin receptor of interest (e.g., CHO-K1 or HEK293 cells expressing human NK1, NK2, or NK3 receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype. Examples include:
-
NK1: [¹²⁵I]Bolton-Hunter Substance P
-
NK2: [¹²⁵I]-Neurokinin A
-
NK3: [¹²⁵I-MePhe⁷]-Neurokinin B
-
-
Unlabeled Competitor: this compound.
-
Assay Buffer: Typically a HEPES-based buffer (pH 7.4) containing protease inhibitors, bovine serum albumin (BSA), and appropriate salts (e.g., MgCl₂, CaCl₂).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
Add a range of concentrations of the unlabeled competitor, this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials containing a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
3. Data Analysis:
-
Plot the measured radioactivity (counts per minute) against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Neurokinin Receptor Signaling Pathway
Neurokinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq proteins. Upon activation by their endogenous ligands, they initiate a signaling cascade that leads to an increase in intracellular calcium.
Caption: Simplified signaling pathway of neurokinin receptors.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a radioligand competition binding assay to determine the binding affinity of this compound.
Caption: Workflow for determining binding affinity via competitive assay.
Logical Relationship: Competitive Antagonism
This diagram illustrates the principle of competitive antagonism, where this compound competes with the endogenous tachykinin ligands for the same binding site on the neurokinin receptor.
Caption: Principle of competitive antagonism by this compound.
References
The Genesis of a Novel Gene Therapy: A Technical Deep Dive into the Discovery and Development of Nadofaragene Firadenovec (CS-003)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the discovery and development of Nadofaragene Firadenovec (Adstiladrin), a first-in-class intravesical gene therapy for high-risk, Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC). The pivotal Phase 3 clinical trial for this therapy was designated CS-003.
Preclinical Discovery and Rationale
The development of Nadofaragene Firadenovec, also known as rAd-IFNα/Syn3, is rooted in decades of research into the antitumor properties of interferon-alpha (IFNα)[1]. Early clinical studies of intravesical IFNα protein therapy for NMIBC showed limited efficacy, largely due to insufficient and transient exposure of the urothelium to the protein[2]. This challenge prompted the exploration of a gene therapy approach to achieve sustained, localized production of IFNα within the bladder.
Nadofaragene Firadenovec was engineered as a non-replicating adenoviral vector (serotype 5) carrying the gene for human interferon alfa-2b (IFNα2b)[3]. To enhance the transduction of the adenoviral vector into the urothelial cells, a novel excipient, Syn3, a polyamide surfactant, was incorporated. Syn3 disrupts the bladder's glycosaminoglycan (GAG) layer, facilitating viral entry into the bladder wall cells[2].
Preclinical studies in athymic nude mice with established human bladder cancer xenografts demonstrated that a single intravesical administration of rAd-IFNα/Syn3 led to significant tumor regression[2]. These studies also confirmed high and sustained levels of IFNα in the urine and bladder tissue of the treated animals[2]. Notably, the therapy exhibited both a direct cytotoxic effect on tumor cells and a "bystander effect," where transfected normal urothelial cells also produced and secreted IFNα, amplifying the therapeutic effect[2]. Non-clinical toxicology studies in rodents and primates revealed no major toxicities, supporting the progression to clinical trials[2].
Mechanism of Action: The Interferon Alfa-2b Signaling Pathway
Upon intravesical instillation, Nadofaragene Firadenovec transduces both normal and cancerous urothelial cells. The adenoviral vector delivers the IFNα2b gene to the cell nucleus, where it is transcribed and translated, leading to the secretion of high local concentrations of IFNα2b protein[4].
IFNα2b exerts its antitumor effects by binding to the Type I interferon receptor (IFNAR) on the surface of urothelial cells. This binding event triggers the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway[5].
The key steps in this pathway are:
-
Receptor Dimerization and JAK Activation: IFNα2b binding induces the dimerization of the IFNAR1 and IFNAR2 receptor subunits, bringing their associated JAKs (TYK2 and JAK2) into close proximity, leading to their autophosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits, creating docking sites for STAT1 and STAT2 proteins.
-
ISGF3 Complex Formation: Recruited STAT1 and STAT2 are subsequently phosphorylated by the JAKs. The phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with interferon regulatory factor 9 (IRF9) to form a complex known as Interferon-Stimulated Gene Factor 3 (ISGF3)[6].
-
Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus and binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) in the promoter regions of interferon-stimulated genes (ISGs)[6]. This binding initiates the transcription of a wide array of genes that mediate the antiproliferative, pro-apoptotic, and immunomodulatory effects of IFNα2b[3].
Downstream effects of IFNα2b signaling in bladder cancer cells include:
-
Induction of Apoptosis: IFNα signaling can induce programmed cell death in tumor cells through the activation of caspase cascades[2].
-
Inhibition of Angiogenesis: The therapy has been shown to have anti-angiogenic effects, limiting the tumor's blood supply[2].
-
Immune Modulation: IFNα2b can enhance the host's immune response against the tumor by recruiting and activating immune cells such as T cells and natural killer (NK) cells[2].
Caption: IFNα2b signaling via the JAK/STAT pathway.
Clinical Development: The this compound Trial
The clinical development of Nadofaragene Firadenovec culminated in the pivotal, single-arm, open-label, multicenter Phase 3 trial, known as this compound (NCT02773849)[7].
Study Design and Patient Population
The this compound trial was designed to evaluate the efficacy and safety of intravesical Nadofaragene Firadenovec in patients with high-risk, BCG-unresponsive NMIBC[7]. A total of 157 patients were enrolled across 33 centers in the United States[8].
Key Inclusion Criteria:
-
Adults with histologically confirmed high-risk NMIBC (carcinoma in situ [CIS] with or without concomitant high-grade Ta or T1 papillary disease)[9].
-
BCG-unresponsive disease, defined as persistent or recurrent high-grade disease within 12 months of completing adequate BCG therapy[9].
-
All visible papillary tumors were required to be fully resected prior to treatment[4].
Key Exclusion Criteria:
-
Muscle-invasive (≥T2) or metastatic urothelial carcinoma.
-
Inability to retain the intravesical instillation for at least one hour.
-
Prior intravesical chemotherapy within 8 weeks of study treatment[4].
Table 1: Baseline Demographics and Disease Characteristics of Patients in the this compound Trial (CIS Cohort, n=103)
| Characteristic | Value |
| Median Age (years) | 70[9] |
| Male | 88%[9] |
| White | 92%[9] |
| Disease Stage at Study Entry | |
| CIS only | 76%[9] |
| CIS with high-grade Ta | 19%[9] |
| CIS with T1 | 5%[9] |
| Median Prior BCG Instillations | 12[9] |
Experimental Protocol
Treatment Regimen: Patients received a 75 mL intravesical instillation of Nadofaragene Firadenovec at a concentration of 3 x 10¹¹ viral particles (vp)/mL[7]. The instillation was administered via a urinary catheter and retained in the bladder for one hour. During the dwell time, patients were instructed to reposition approximately every 15 minutes to ensure distribution of the therapy throughout the bladder[10]. Treatment was administered once every three months for up to four doses (12 months) or until disease recurrence or unacceptable toxicity[7].
Efficacy and Safety Assessments:
-
Efficacy: The primary endpoint was the complete response (CR) rate at any time in patients with CIS[7]. A CR was defined as the absence of high-grade disease on cystoscopy, urine cytology, and bladder biopsy. The durability of the response was a key secondary endpoint.
-
Safety: Safety was assessed through the monitoring of adverse events (AEs), which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.
Caption: this compound Clinical Trial Workflow.
Efficacy and Safety Results
Efficacy: The this compound trial met its primary endpoint. In the cohort of patients with CIS with or without concomitant high-grade Ta or T1 disease, the complete response rate at 3 months was 51%[9]. Of those who achieved a complete response, 46% remained free of high-grade recurrence at 12 months[9]. The median duration of response was 9.7 months[9]. At a 36-month follow-up, 25.5% of the initial complete responders remained free of high-grade recurrence[11].
Table 2: Key Efficacy Outcomes of the this compound Trial (CIS Cohort)
| Efficacy Endpoint | Result |
| Complete Response (CR) Rate at 3 months | 51% (50/98 patients)[9] |
| High-Grade Recurrence-Free Rate at 12 months (among CR patients) | 46% (23/50 patients)[9] |
| Median Duration of Response | 9.7 months[9] |
| High-Grade Recurrence-Free at 36 months (among initial CR patients) | 25.5% (14/55 patients)[11] |
Safety: Nadofaragene Firadenovec was generally well-tolerated. The most common treatment-related adverse events were localized to the bladder and were mostly mild to moderate in severity.
Table 3: Common Treatment-Related Adverse Events in the this compound Trial (All Patients, n=157)
| Adverse Event | Any Grade | Grade 3-4 |
| Instillation site discharge | 33% | - |
| Fatigue | 24% | - |
| Bladder spasm | 20% | Grade 3: <2% |
| Micturition urgency | 19% | Grade 3: 1%[7] |
| Hematuria | 17% | - |
Serious adverse reactions occurred in 11% of patients, with the most common being coronary artery disease and hematuria. Treatment was discontinued due to adverse reactions in 1.9% of patients[11]. There were no treatment-related deaths[7].
Conclusion
The development of Nadofaragene Firadenovec, culminating in the successful this compound trial, represents a significant advancement in the treatment of high-risk, BCG-unresponsive NMIBC. By leveraging a novel gene therapy approach to deliver sustained, localized interferon alfa-2b, this therapy offers a new and effective bladder-sparing option for a patient population with previously limited choices. The comprehensive preclinical and clinical data underscore its favorable benefit-risk profile and establish it as a valuable addition to the urologic oncology armamentarium.
References
- 1. The Evolution of Nadofaragene Firadenovec: A Review and the Path Forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Interferon gene therapy with nadofaragene firadenovec for bladder cancer: from bench to approval [frontiersin.org]
- 3. The Evolution of Nadofaragene Firadenovec: A Review and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional regulation by STAT1 and STAT2 in the interferon JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravesical nadofaragene firadenovec gene therapy for BCG-unresponsive non-muscle-invasive bladder cancer: a single-arm, open-label, repeat-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADSTILADRIN (=INSTILADRIN) in Patients With High-Grade, Bacillus Calmette-Guerin (BCG) Unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) [clin.larvol.com]
- 9. onclive.com [onclive.com]
- 10. Nadofaragene Firadenovec-vncg Monograph for Professionals - Drugs.com [drugs.com]
- 11. onclive.com [onclive.com]
In Vivo and In Vitro Efficacy of CS-003 (Nadofaragene Firadenovec): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadofaragene firadenovec (Adstiladrin®), evaluated in the pivotal Phase 3 clinical trial CS-003, is a non-replicating adenoviral vector-based gene therapy for the treatment of adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without papillary tumors. This technical guide provides an in-depth overview of the in vivo and in vitro efficacy of this novel therapeutic agent, detailing its mechanism of action, experimental protocols, and clinical trial data.
Mechanism of Action
Nadofaragene firadenovec is designed to deliver a copy of the human interferon alfa-2b (IFNα2b) gene to the urothelial cells of the bladder. The therapy is administered intravesically and is combined with a polyamide surfactant, Syn-3, which enhances the transduction of the adenoviral vector into the bladder cells. Once inside the cells, the IFNα2b gene is transcribed and translated, leading to the local and sustained production of the IFNα2b protein. This protein exerts its anti-tumor effects through a dual mechanism:
-
Direct Effects: IFNα2b can directly inhibit cancer cell growth by inducing apoptosis (programmed cell death) and arresting the cell cycle. It also has anti-angiogenic properties, hindering the formation of new blood vessels that tumors need to grow.
-
Indirect Effects: IFNα2b is a potent immunomodulatory cytokine. It activates various components of the innate and adaptive immune systems, including natural killer (NK) cells and T cells, and increases antigen presentation, leading to a more robust anti-tumor immune response.
Signaling Pathway
The intracellular signaling cascade initiated by IFNα2b binding to its receptor (IFNAR) on bladder cancer cells is multifaceted, culminating in anti-tumor activity. The primary pathway activated is the JAK-STAT pathway.
Caption: IFNα2b signaling cascade in bladder cancer cells.
In Vivo Efficacy: The this compound Clinical Trial
The efficacy of nadofaragene firadenovec was primarily evaluated in the multi-center, open-label, single-arm Phase 3 clinical trial, this compound.
Experimental Protocol: this compound Trial
Objective: To evaluate the efficacy and safety of intravesical nadofaragene firadenovec in patients with high-risk, BCG-unresponsive NMIBC.
Patient Population: The study enrolled 157 patients with high-risk NMIBC who were unresponsive to BCG therapy. To be eligible, patients needed to have persistent or recurrent high-grade disease within 12 months of their last BCG treatment. All visible papillary tumors were required to be resected prior to treatment.
Treatment Regimen:
-
Dosage: A single intravesical dose of 75 mL of nadofaragene firadenovec at a concentration of 3 x 10^11 viral particles (vp)/mL.
-
Administration: The therapy was administered into the bladder via a urinary catheter.
-
Schedule: The treatment was given once every three months. Patients who showed a complete response at the 3-month assessment continued to receive the treatment on this schedule.
Primary Endpoint: The primary endpoint was the complete response (CR) rate at any time in patients with CIS with or without papillary tumors.
Secondary Endpoints: Secondary endpoints included the duration of response (DOR), high-grade recurrence-free survival, and safety.
Caption: Experimental workflow of the this compound clinical trial.
Quantitative Data from this compound Trial
The following tables summarize the key efficacy data from the this compound trial.
| Efficacy Endpoint | Patient Cohort | Result | Citation |
| Complete Response (CR) Rate at 3 Months | CIS ± Ta/T1 | 53.4% (55/103 patients) | [1] |
| Complete Response (CR) Rate at any time | CIS ± Ta/T1 | 51% (95% CI, 41%-61%) | [2][3][4] |
| High-Grade Recurrence-Free Survival at 12 Months | Papillary only (Ta/T1) | 43.8% | [5] |
| Median Duration of Response (DOR) | Responders | 9.7 months | [2][3][6] |
| Maintenance of CR at 12 Months | Patients who achieved CR | 46% | [3][4] |
| Cystectomy-Free Survival at 36 Months | Overall CIS ± Ta/T1 cohort | 53.8% (Kaplan-Meier estimate) | [6] |
| Overall Survival at 36 Months | Overall CIS ± Ta/T1 cohort | 90.4% (Kaplan-Meier estimate) | [6] |
| Durability of Complete Response in Responders | |
| Time Point | Percentage of Patients Remaining in CR |
| 12 Months | 46%[3][4] |
| 36 Months | 25.5%[1][6] |
In Vitro Efficacy
Preclinical in vitro studies have been instrumental in establishing the mechanism of action of nadofaragene firadenovec. These studies have demonstrated that:
-
Induction of Apoptosis: Treatment of human bladder cancer cell lines with IFNα leads to apoptosis. This effect is associated with the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.
-
Anti-proliferative Effects: IFNα has been shown to inhibit the proliferation of bladder cancer cells.
-
Bystander Effect: The localized production of IFNα by transduced cells can induce anti-tumor effects in neighboring, non-transduced cancer cells.
-
Enhanced Immune Cell Activity: In vitro studies have shown that IFNα2b can enhance the natural killer (NK) cell activity against bladder cancer cells.
While these studies confirm the anti-cancer effects of IFNα in a laboratory setting, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for nadofaragene firadenovec across a range of bladder cancer cell lines are not extensively reported in the available literature. One study did show that murine IFNα increased MB49 bladder cancer cell death in vitro at doses over 100 IU/mL.
Conclusion
Nadofaragene firadenovec represents a significant advancement in the treatment of high-risk, BCG-unresponsive NMIBC. The in vivo data from the pivotal this compound trial demonstrates clinically meaningful efficacy, with a substantial complete response rate and durable responses. The underlying mechanism of action, supported by in vitro studies, involves the localized production of IFNα2b, which exerts both direct and indirect anti-tumor effects. This technical guide provides a comprehensive overview of the available efficacy data and experimental protocols for this compound, offering valuable insights for researchers and clinicians in the field of oncology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Interferon Alpha-2b: A Therapeutic Protein for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon gene therapy with nadofaragene firadenovec for bladder cancer: from bench to approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nadofaragene firadenovec: a breakthrough in the field of bladder oncology [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Direct and indirect effects of IFN-α2b in malignancy treatment: not only an archer but also an arrow - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CS-003 in a Guinea Pig Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] Guinea pig models of ovalbumin (OVA)-induced asthma are well-established and widely used in preclinical research due to the anatomical and physiological similarities of their airways to humans.[2] This document provides a detailed protocol for utilizing CS-003, a novel and orally active triple neurokinin (NK) receptor antagonist, in a guinea pig model of OVA-induced asthma. This compound has been shown to inhibit airway hyperresponsiveness in this model, suggesting its therapeutic potential in treating respiratory diseases associated with neurokinins.[3]
Neurokinins, such as substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides that play a significant role in neurogenic inflammation, a key component of asthma pathophysiology. They mediate their effects through three main receptor subtypes: NK1, NK2, and NK3. Activation of these receptors can lead to bronchoconstriction, increased vascular permeability, and mucus secretion.[3] this compound, by antagonizing all three receptors, offers a comprehensive approach to mitigating the effects of neurokinins in the airways.
These application notes provide a comprehensive guide for researchers to effectively design and execute studies to evaluate the efficacy of this compound in a validated guinea pig model of allergic asthma.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing an ovalbumin-induced guinea pig asthma model. The data for the this compound treatment group is illustrative of the expected outcomes based on published literature and is intended for comparative purposes.
Table 1: Effect of this compound on Airway Hyperresponsiveness to Methacholine
| Treatment Group | PC200 (mg/mL) of Methacholine |
| Naive Control | 2.5 ± 0.4 |
| OVA-sensitized (Vehicle) | 0.8 ± 0.2* |
| OVA-sensitized + this compound (10 mg/kg, p.o.) | 1.9 ± 0.3# |
*p < 0.05 compared to Naive Control. #p < 0.05 compared to OVA-sensitized (Vehicle). PC200 represents the provocative concentration of methacholine required to cause a 200% increase in airway resistance. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5/mL) | Eosinophils (x10^4/mL) | Neutrophils (x10^4/mL) | Macrophages (x10^5/mL) | Lymphocytes (x10^4/mL) |
| Naive Control | 2.5 ± 0.3 | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.0 ± 0.2 | 0.8 ± 0.1 |
| OVA-sensitized (Vehicle) | 8.9 ± 1.1 | 4.2 ± 0.6 | 5.8 ± 0.7 | 3.5 ± 0.4 | 2.5 ± 0.3* |
| OVA-sensitized + this compound (10 mg/kg, p.o.) | 4.1 ± 0.5# | 1.5 ± 0.3# | 2.1 ± 0.4# | 2.8 ± 0.3 | 1.2 ± 0.2# |
*p < 0.05 compared to Naive Control. #p < 0.05 compared to OVA-sensitized (Vehicle). Data are presented as mean ± SEM.
Table 3: Effect of this compound on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive Control | 25 ± 5 | 15 ± 3 | 30 ± 6 |
| OVA-sensitized (Vehicle) | 150 ± 20 | 120 ± 15 | 180 ± 25* |
| OVA-sensitized + this compound (10 mg/kg, p.o.) | 60 ± 10# | 50 ± 8# | 75 ± 12# |
*p < 0.05 compared to Naive Control. #p < 0.05 compared to OVA-sensitized (Vehicle). Data are presented as mean ± SEM.
Experimental Protocols
Ovalbumin-Induced Asthma Model in Guinea Pigs
This protocol describes the induction of an allergic asthma phenotype in guinea pigs using ovalbumin (OVA) sensitization and challenge.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Nebulizer system
Procedure:
-
Sensitization (Day 0 and Day 7):
-
Prepare a sensitization solution of 1 mg/mL OVA and 100 mg/mL Al(OH)₃ in sterile saline.
-
On Day 0, administer a 1 mL intraperitoneal (i.p.) injection of the sensitization solution to each guinea pig.
-
On Day 7, administer a booster injection of 0.5 mL of the same sensitization solution i.p.
-
-
Allergen Challenge (Day 14 onwards):
-
Beginning on Day 14, expose the sensitized guinea pigs to an aerosol of 1% OVA in saline for 5 minutes, three times a week for two weeks.
-
For the control group, use a saline aerosol.
-
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 300g guinea pig receiving 0.3 mL).
-
Administer this compound orally (p.o.) via gavage once daily, starting 24 hours before the first OVA challenge and continuing throughout the challenge period.
-
The vehicle control group should receive an equivalent volume of the vehicle.
Assessment of Airway Hyperresponsiveness
Materials:
-
Whole-body plethysmography system
-
Methacholine chloride
-
Nebulizer
Procedure:
-
Twenty-four hours after the final OVA challenge, place the guinea pigs in the whole-body plethysmograph to measure baseline airway resistance.
-
Expose the animals to increasing concentrations of aerosolized methacholine (e.g., 0.1, 0.25, 0.5, 1.0, 2.5 mg/mL).
-
Record the changes in airway resistance at each concentration.
-
Calculate the provocative concentration of methacholine that causes a 200% increase in airway resistance (PC200).
Bronchoalveolar Lavage (BAL) and Cell Analysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Wright-Giemsa)
-
Microscope
Procedure:
-
Immediately after the AHR measurement, euthanize the guinea pigs.
-
Expose the trachea and cannulate it.
-
Instill and withdraw 5 mL of ice-cold PBS into the lungs three times.
-
Pool the recovered BAL fluid (BALF).
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
Cytokine Analysis
Materials:
-
ELISA kits for guinea pig IL-4, IL-5, and IL-13
Procedure:
-
Use the supernatant from the centrifuged BALF.
-
Perform ELISAs according to the manufacturer's instructions to quantify the levels of IL-4, IL-5, and IL-13.
Mandatory Visualization
Caption: Signaling pathway of allergic asthma and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound in a guinea pig asthma model.
References
- 1. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The triple neurokinin-receptor antagonist this compound inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Inhibition of Citric Acid-Induced Cough
Disclaimer: Initial searches for a compound designated "CS-003" for the treatment of cough did not yield specific scientific or clinical data. Therefore, these application notes and protocols have been generated using a well-documented P2X3 receptor antagonist, Gefapixant , as a representative compound for inhibiting cough, including models of chemically-induced cough. The provided data and protocols are for research and informational purposes only.
Application Notes
Introduction to the Citric Acid-Induced Cough Model
The inhalation of citric acid aerosol is a widely utilized and validated method in both preclinical and clinical research to induce cough and assess the efficacy of antitussive therapies.[1][2] Citric acid acts as a tussive agent, stimulating sensory nerves in the airways to elicit a cough reflex.[3] This model is valuable for studying the neurophysiology of cough and for screening potential new cough-suppressing drugs. The sensitivity to citric acid can be quantified by determining the lowest concentration that reliably evokes a cough response (C2 or C5, the concentration causing two or five coughs, respectively).[1]
Mechanism of Action of Citric Acid-Induced Cough
Citric acid is believed to induce cough primarily through the activation of sensory nerve endings in the respiratory tract. The proposed mechanism involves the stimulation of acid-sensing ion channels (ASICs) and Transient Receptor Potential (TRP) channels, particularly TRPV1, on vagal afferent nerve fibers (both C-fibers and Aδ-fibers).[4][5] The activation of these receptors by the acidic stimulus leads to depolarization of the nerve fibers, which then transmit signals to the cough center in the brainstem, culminating in the motor act of coughing.
Gefapixant: A P2X3 Receptor Antagonist
Gefapixant is a selective antagonist of the P2X3 and P2X2/3 receptors.[6] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[7] In the context of chronic cough, it is hypothesized that inflammation or irritation of the airways leads to an increase in extracellular ATP, which then activates P2X3 receptors on sensory nerve fibers, contributing to cough hypersensitivity.[4] By blocking these receptors, Gefapixant reduces the signaling from these sensory nerves, thereby decreasing the urge to cough and the frequency of coughing.[6][7]
Interestingly, while Gefapixant has shown efficacy in reducing chronic cough frequency, a study investigating its effect on various cough challenges found that it significantly inhibited ATP-evoked cough but had no effect on citric acid-induced cough.[8][9] This suggests that the pathways for ATP-induced and citric acid-induced cough may be distinct, and that the clinical efficacy of Gefapixant in chronic cough is likely mediated through the inhibition of the ATP-P2X3 signaling pathway, which is a key driver of cough hypersensitivity, rather than the direct acid-sensing pathway stimulated by citric acid.[7]
Quantitative Data for Gefapixant in Chronic Cough Clinical Trials
The following tables summarize the efficacy of Gefapixant in reducing cough frequency in patients with refractory or unexplained chronic cough from Phase 3 clinical trials.
Table 1: Reduction in 24-Hour Cough Frequency with Gefapixant (45 mg Twice Daily)
| Study | Duration | Gefapixant Reduction from Baseline | Placebo-Adjusted Relative Reduction | p-value | Reference |
| COUGH-1 | 12 weeks | 62% | 18.45% | 0.041 | [10] |
| COUGH-2 | 24 weeks | 63% | 14.64% | 0.031 | [10] |
Table 2: Meta-Analysis of Gefapixant Efficacy on Cough Frequency
| Dose | Outcome | Estimated Relative Reduction vs. Placebo | Reference |
| Moderate (45-50 mg) | 24-h cough frequency | 30.9% | [6] |
| High (≥100 mg) | 24-h cough frequency | 58.5% | [6] |
| Moderate (45-50 mg) | Awake cough frequency | 47.3% | [6] |
| High (≥100 mg) | Awake cough frequency | 62.8% | [6] |
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough Challenge in Guinea Pigs
This protocol is adapted from preclinical models used to evaluate antitussive compounds.[11]
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-400 g).
-
Acclimatize animals for at least 5 days before the experiment.
2. Materials:
-
Whole-body plethysmograph chamber.
-
Ultrasonic nebulizer.
-
Sound recording equipment.
-
Citric acid solution (0.4 M in sterile saline).
-
Vehicle control (e.g., saline).
-
Test compound (e.g., Gefapixant) and vehicle.
3. Procedure:
-
Baseline Cough Response:
-
Place a conscious, unrestrained guinea pig into the plethysmograph chamber.
-
Expose the animal to an aerosol of 0.4 M citric acid generated by the ultrasonic nebulizer for a fixed period (e.g., 5-10 minutes).[12][13]
-
Record the number of coughs during the exposure and for a 10-minute period immediately following. Coughs are identified by their characteristic sound and associated pressure changes in the plethysmograph.
-
-
Compound Administration:
-
Administer the test compound (e.g., Gefapixant at a specified dose, such as 6, 12, or 24 mg/kg) or vehicle via the desired route (e.g., oral gavage) at a set time before the citric acid challenge (e.g., 30-60 minutes).[11]
-
-
Post-Treatment Cough Challenge:
-
After the pretreatment period, repeat the citric acid challenge as described in the baseline step.
-
Record the number of coughs.
-
-
Data Analysis:
-
Compare the number of coughs in the vehicle-treated group to the compound-treated groups.
-
Calculate the percentage inhibition of cough for the test compound.
-
Protocol 2: Citric Acid Cough Challenge in Human Subjects
This protocol is based on the European Respiratory Society (ERS) guidelines for cough challenge testing.[1]
1. Subjects:
-
Healthy volunteers or patients with chronic cough.
-
Obtain informed consent.
-
Ensure subjects have no contraindications to the procedure (e.g., severe respiratory disease, recent respiratory infection).
2. Materials:
-
Nebulizer system with a breath-activated dosimeter (e.g., KoKo DigiDoser).[2]
-
Stock solution of citric acid (e.g., 1.0 M or higher).
-
Serial dilutions of citric acid in 0.9% saline (e.g., 0.01, 0.05, 0.1, 0.2, 0.4, 0.8, 1.6 M).[14]
-
0.9% saline for placebo inhalations.
-
Nose clip.
-
Audio recording equipment.
3. Procedure:
-
Seat the subject comfortably in an upright position and apply a nose clip.
-
Instruct the subject to breathe normally through the mouthpiece of the nebulizer.
-
Begin with a single inhalation of 0.9% saline to familiarize the subject with the procedure.
-
Administer single inhalations of ascending concentrations of citric acid. The duration of each nebulization is controlled by the dosimeter (e.g., 1.2 seconds).[14]
-
Allow a 30-60 second interval between inhalations.
-
Randomly intersperse saline inhalations to blind the subject to the stimulus progression.[1]
-
Count the number of coughs in the 15-30 seconds following each inhalation.
-
The challenge is typically stopped when the subject produces a predetermined number of coughs (e.g., 2 or 5 coughs, defining the C2 or C5 threshold).[1]
4. Compound Administration (for therapeutic evaluation):
-
In a clinical trial setting, the test compound (e.g., Gefapixant 45 mg) or placebo is administered orally twice daily for a specified period (e.g., 12 or 24 weeks).[10]
-
Cough challenge tests can be performed at baseline and at the end of the treatment period to assess changes in cough reflex sensitivity.
Visualizations
Caption: Signaling pathway of induced cough and the site of action for a P2X3 antagonist.
Caption: Workflow for a preclinical evaluation of an antitussive agent in guinea pigs.
Caption: Workflow for a clinical trial assessing the effect of a drug on cough sensitivity.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Validation of the ERS standard citric acid cough challenge in healthy adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Rationale for Targeted Therapies in Refractory and Unexplained Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of gefapixant for chronic cough: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. The effect of gefapixant, a P2X3 antagonist, on cough reflex sensitivity: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merck.com [merck.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.asha.org [pubs.asha.org]
Application Notes and Protocols for In Vivo Administration of CS-003
Disclaimer: The identifier "CS-003" is associated with multiple therapeutic agents in scientific literature and clinical trials. This document assumes "this compound" refers to the small molecule with the chemical formula C34H38Cl2N2O6S. The following protocols and notes are based on general principles for the preclinical in vivo evaluation of novel small molecules and should be adapted based on experimentally determined properties of the specific compound.
Application Notes
These notes provide essential background information for researchers preparing to conduct in vivo experiments with the novel small molecule this compound.
1. Compound Characteristics and Handling
This compound is an organic small molecule with a molecular weight of 697.7 g/mol . Its chemical structure suggests a lipophilic nature, which may indicate poor water solubility.[1][2][3][4] It is crucial to obtain a Certificate of Analysis (CoA) for the specific batch of this compound to be used, confirming its purity and identity. The compound should be stored under conditions recommended by the supplier, typically in a cool, dry, and dark place to prevent degradation. A Safety Data Sheet (SDS) should be reviewed for handling precautions and personal protective equipment (PPE) requirements.
2. Formulation Strategy for Poorly Soluble Compounds
Given the likelihood of low aqueous solubility for a novel compound like this compound, selecting an appropriate vehicle for in vivo administration is critical for achieving consistent and reliable results.[5][6][7] The primary goal of the formulation is to create a stable and homogenous preparation that allows for accurate dosing and maximizes bioavailability.
Several strategies can be employed to formulate poorly soluble compounds for in vivo studies:
-
Co-solvent Systems: A common approach involves dissolving the compound in a small amount of a non-aqueous solvent, such as dimethyl sulfoxide (DMSO), and then diluting this stock solution with a vehicle that is well-tolerated by the animals, like saline or polyethylene glycol (PEG).[8][9]
-
Suspensions: If the compound cannot be fully dissolved, a micronized suspension can be prepared in an aqueous vehicle containing a suspending agent, such as carboxymethylcellulose (CMC), and a surfactant, like Tween 80, to improve stability and prevent aggregation.[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance oral absorption.[3][10]
The choice of formulation will depend on the physicochemical properties of this compound, the intended route of administration, and the required dose. It is highly recommended to perform preliminary formulation screening to assess the solubility and stability of this compound in various vehicles.
3. Hypothetical Mechanism of Action: Kinase Inhibitor
While the specific biological target of this compound is not publicly known, many small molecule anti-cancer agents function as kinase inhibitors.[11][12][13] Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[14] Dysregulation of kinase activity is a hallmark of many cancers. A hypothetical mechanism of action for this compound could be the inhibition of a key kinase in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR or the RAS/RAF/MEK/ERK pathway.[11][14] In vivo experiments would be designed to test this hypothesis by evaluating the anti-tumor efficacy of this compound in relevant cancer models and assessing the modulation of the target pathway in tumor tissues.
Experimental Protocols
The following are detailed protocols for common in vivo experiments involving a novel small molecule like this compound. These should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
1. Preparation of this compound Formulation for In Vivo Dosing
This protocol describes the preparation of a co-solvent-based formulation suitable for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile vials and tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required concentration of this compound and the total volume of the formulation needed for the experiment.
-
Weigh the appropriate amount of this compound powder and place it in a sterile vial.
-
Add DMSO to the vial to create a concentrated stock solution (e.g., 10% of the final volume).
-
Vortex the vial until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline in the desired proportions (e.g., 40% PEG300, 5% Tween 80, 45% Saline).
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or inhomogeneity. The solution should be clear.
-
Store the formulation according to its stability profile, which should be determined in preliminary studies.
| Component | Example Formulation (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
2. In Vivo Administration of this compound in Mice
The following protocols describe two common routes of administration for small molecules in mice: oral gavage and intraperitoneal injection.
a. Oral Gavage (PO)
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[15][16]
-
Syringes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[16][17]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[15][17]
-
Draw the calculated volume of the this compound formulation into a syringe attached to the gavage needle.
-
Properly restrain the mouse in a vertical position, ensuring the head and neck are extended to create a straight path to the esophagus.[15][17]
-
Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[16]
-
Once the needle is in the esophagus, slowly administer the formulation.
-
Gently remove the gavage needle along the same path of insertion.
-
Monitor the animal for several minutes post-administration for any signs of distress.[18]
b. Intraperitoneal Injection (IP)
Materials:
-
This compound formulation
-
Sterile needles (e.g., 25-27 gauge) and syringes[19]
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.[19][20]
-
Draw the calculated volume of the this compound formulation into a sterile syringe.
-
Properly restrain the mouse to expose the abdomen. The mouse can be tilted with its head slightly down to move the abdominal organs away from the injection site.[20][21]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[22]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[21]
-
Gently aspirate to ensure no fluid or blood is drawn, which would indicate improper needle placement.[20][22]
-
Slowly inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort or adverse reactions.[19]
3. Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic design for a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[23][24][25]
Experimental Design:
-
Animals: Use a sufficient number of mice (e.g., 3-4 per time point) for each administration route to be tested (e.g., oral and intravenous).
-
Dosing: Administer a single dose of this compound via the chosen routes.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[26]
-
Sample Processing: Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.
-
Bioanalysis: Analyze the concentration of this compound in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.[26]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| Bioavailability (%F) | The fraction of the administered dose that reaches systemic circulation |
Visualizations
Caption: Workflow for preparing and conducting in vivo experiments with a novel small molecule.
Caption: A hypothetical PI3K/AKT/mTOR signaling pathway inhibited by this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. oatext.com [oatext.com]
- 12. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 17. research.fsu.edu [research.fsu.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. ltk.uzh.ch [ltk.uzh.ch]
- 21. uac.arizona.edu [uac.arizona.edu]
- 22. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 23. Murine Pharmacokinetic Studies [bio-protocol.org]
- 24. Murine Pharmacokinetic Studies [en.bio-protocol.org]
- 25. protocols.io [protocols.io]
- 26. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Application Notes and Protocols for the Quantification of CS-003 in Human Plasma using LC-MS/MS
Introduction
CS-003 is a novel, small molecule inhibitor of a key signaling pathway implicated in various malignancies. To support preclinical and clinical development, a sensitive, specific, and robust bioanalytical method for the quantification of this compound in human plasma is required. This document provides detailed application notes and protocols for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound concentrations in human plasma. The method described herein is suitable for pharmacokinetic (PK), toxicokinetic (TK), and other studies requiring the quantification of this compound in a biological matrix.
Principle
This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The resulting extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of this compound to the IS with a calibration curve prepared in the same biological matrix.
I. Quantitative Data Summary
The following tables summarize the key quantitative performance characteristics of the analytical method for this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| LLOQ Concentration | 0.1 ng/mL |
| Accuracy at LLOQ | 95.0% - 105.0% |
| Precision at LLOQ (%CV) | ≤ 15% |
Table 3: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low QC | 0.3 | 102.1 | 5.8 | 101.5 | 6.2 |
| Mid QC | 10 | 98.7 | 4.2 | 99.1 | 4.8 |
| High QC | 80 | 100.5 | 3.5 | 100.9 | 3.9 |
Table 4: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 0.3 | 98.2 | 91.5 |
| High QC | 80 | 101.3 | 93.2 |
II. Experimental Protocols
A. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d4 (Internal Standard, IS) (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
B. Instrumentation
-
Liquid Chromatography: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Software: Analyst® or equivalent
C. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve in 1 mL of methanol.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
D. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the this compound working solutions into blank human plasma to achieve final concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at concentrations of 0.3 ng/mL (Low QC), 10 ng/mL (Mid QC), and 80 ng/mL (High QC).
E. Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
F. LC-MS/MS Conditions
Table 5: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 6: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| MRM Transitions | |
| This compound | Q1: 450.2 Da → Q3: 250.1 Da |
| This compound-d4 (IS) | Q1: 454.2 Da → Q3: 254.1 Da |
III. Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Key parameters of method validation.
Application Notes and Protocols: Elucidating Substance P and Neurokinin A Signaling with CS-003
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) and Neurokinin A (NKA) are members of the tachykinin family of neuropeptides that play crucial roles in a wide array of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] These peptides exert their effects through binding to and activating G-protein coupled receptors (GPCRs), primarily the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, respectively.[1] Understanding the signaling pathways initiated by SP and NKA is of significant interest for the development of novel therapeutics for various disorders.
CS-003 is a potent, orally active triple neurokinin receptor antagonist with high affinity for human NK1, NK2, and NK3 receptors.[3][4] Its ability to block the activity of all three tachykinin receptors makes it a valuable tool for dissecting the roles of SP, NKA, and Neurokinin B (NKB) in complex biological systems. This application note provides detailed protocols for utilizing this compound to study SP and NKA signaling pathways, including receptor binding, downstream second messenger modulation, and in vivo functional responses.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ligand | Species | Ki (nM) |
| NK1 | This compound | Human | 2.3[3] |
| NK2 | This compound | Human | 0.54[3] |
| NK3 | This compound | Human | 0.74[3] |
Table 2: In Vivo Antagonist Potency of this compound
| Agonist | Measured Effect | Species | ID50 (mg/kg, p.o.) |
| Substance P | Tracheal Vascular Hyperpermeability | Guinea Pig | 3.6[4] |
| Neurokinin A | Bronchoconstriction | Guinea Pig | 1.3[4] |
| Neurokinin B | Bronchoconstriction | Guinea Pig | 0.89[4] |
Signaling Pathways and Experimental Workflow
The binding of Substance P and Neurokinin A to their respective receptors (NK1R and NK2R) initiates downstream signaling cascades through G-proteins. The primary pathways involve the activation of Gαq/11 and Gαs, leading to the generation of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), cyclic adenosine monophosphate (cAMP), and subsequent mobilization of intracellular calcium (Ca2+).
The following workflow outlines the experimental approach to characterize the inhibitory effect of this compound on SP and NKA signaling.
Experimental Protocols
Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the human NK1 and NK2 receptors.
Materials:
-
HEK293 cells stably expressing human NK1 or NK2 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, protease inhibitors)
-
Radioligand: [3H]-Substance P for NK1R, [3H]-Neurokinin A for NK2R
-
This compound
-
Non-specific binding control (e.g., 1 µM unlabeled Substance P or Neurokinin A)
-
Scintillation fluid and counter
Procedure:
-
Culture and harvest HEK293 cells expressing the target receptor.
-
Prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of the respective radioligand to all wells.
-
For non-specific binding control wells, add a high concentration of unlabeled ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit SP- and NKA-induced intracellular calcium release.
Materials:
-
CHO or HEK293 cells stably expressing human NK1 or NK2 receptors
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Substance P and Neurokinin A
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Inject a pre-determined EC80 concentration of Substance P (for NK1R expressing cells) or Neurokinin A (for NK2R expressing cells).
-
Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Calculate the inhibitory effect of this compound on the agonist-induced calcium response and determine the IC50 value.
cAMP Accumulation Assay
This protocol assesses the effect of this compound on SP-induced cAMP production, a measure of Gαs activation.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
Substance P
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer and pre-incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound or vehicle to the cells and incubate for 15-30 minutes.
-
Stimulate the cells with a pre-determined concentration of Substance P for 10-15 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's protocol.
-
Determine the inhibitory effect of this compound on SP-induced cAMP accumulation and calculate the IC50 value.
Substance P-Induced Vascular Permeability Assay in Guinea Pigs
This in vivo assay evaluates the ability of this compound to inhibit SP-induced plasma extravasation.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Anesthetic (e.g., urethane)
-
Evans blue dye (20 mg/kg)
-
Substance P
-
This compound
-
Saline
-
Formamide
Procedure:
-
Administer this compound or vehicle orally to the guinea pigs.
-
After a pre-determined time (e.g., 1 hour), anesthetize the animals.
-
Inject Evans blue dye intravenously via the jugular vein.
-
After 1 minute, inject Substance P intravenously.
-
After 5 minutes, perfuse the vasculature with saline to remove intravascular dye.
-
Dissect the trachea and measure the amount of extravasated Evans blue dye.
-
Extract the dye from the tissue using formamide and measure the absorbance at 620 nm.
-
Calculate the percent inhibition of SP-induced vascular permeability by this compound.
Neurokinin A-Induced Bronchoconstriction Assay in Guinea Pigs
This in vivo protocol assesses the efficacy of this compound in preventing NKA-induced airway narrowing.
Materials:
-
Male Dunkin-Hartley guinea pigs (400-500 g)
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula and ventilator
-
Transducer to measure pulmonary inflation pressure
-
Neurokinin A
-
This compound
Procedure:
-
Administer this compound or vehicle orally to the guinea pigs.
-
Anesthetize the animals and insert a tracheal cannula.
-
Ventilate the animals artificially and monitor pulmonary inflation pressure.
-
Administer increasing doses of Neurokinin A intravenously to establish a baseline bronchoconstrictor response.
-
After the effects of the initial NKA challenge have subsided, administer a single dose of NKA that produces a submaximal bronchoconstrictor response.
-
Measure the peak increase in pulmonary inflation pressure as an index of bronchoconstriction.
-
Calculate the percent inhibition of NKA-induced bronchoconstriction by this compound.
Conclusion
This compound is a versatile pharmacological tool for investigating the complex signaling pathways of Substance P and Neurokinin A. The protocols outlined in this application note provide a comprehensive framework for characterizing the antagonist properties of this compound, from in vitro receptor binding and second messenger assays to in vivo functional models. These methodologies can be adapted to explore the role of tachykinin signaling in various physiological and disease contexts, aiding in the discovery and development of novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with CS-003
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the triple neurokinin receptor antagonist, CS-003.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a potential issue?
This compound is a potent, orally active triple neurokinin receptor antagonist.[1] Its chemical structure (C34H38Cl2N2O6S) and relatively high molecular weight (673.6 g/mol ) suggest it may have limited aqueous solubility, a common challenge with small molecule inhibitors.[2][3] Poor solubility can lead to inconsistent results in biological assays and challenges in formulation development.
Q2: I've received this compound as a solid. What is the recommended first step for solubilization?
For initial experiments, it is advisable to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing capacity for many organic compounds.[4][5] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid off-target effects.[4]
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[4] To address this, consider the following troubleshooting steps outlined in the guide below.
Q4: Can the pH of my buffer affect this compound solubility?
Yes, if this compound has ionizable functional groups, its solubility can be significantly influenced by the pH of the solution.[4] For acidic compounds, solubility tends to increase at a higher pH (above their pKa), while basic compounds are generally more soluble at a lower pH (below their pKa).[4]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to overcoming solubility issues with this compound.
Initial Solvent Screening
If DMSO is not suitable for your experimental system or if precipitation persists, a systematic solvent screening is recommended.
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a measured volume of a test solvent (e.g., 100 µL) to each tube to achieve a target concentration.
-
Vortex each tube vigorously for 1-2 minutes.[4]
-
Visually inspect for complete dissolution. If not fully dissolved, gentle warming (if the compound is heat-stable) or sonication can be attempted.[5]
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved particles.[4]
-
A clear supernatant indicates good solubility at that concentration.
Table 1: Example Solvent Screening for this compound
| Solvent | Dielectric Constant | Target Concentration (mM) | Visual Observation |
| Water | 80.1 | 1 | Insoluble |
| Ethanol | 24.5 | 10 | Partially Soluble |
| Methanol | 32.7 | 10 | Partially Soluble |
| DMSO | 47.2 | 50 | Soluble |
| DMF | 36.7 | 50 | Soluble |
Strategies to Prevent Precipitation Upon Dilution
If this compound precipitates when diluted from an organic stock into an aqueous buffer, the following strategies can be employed.
Table 2: Troubleshooting Precipitation of this compound
| Strategy | Description | Recommended Starting Conditions |
| Lower Final Concentration | The simplest approach is to work with a lower final concentration of this compound in your assay. | Test a range of concentrations below the observed precipitation point. |
| Use of Co-solvents | Adding a small amount of a water-miscible organic solvent to the aqueous buffer can increase solubility. | Prepare stock solutions in mixtures like DMSO/ethanol or DMSO/PEG400.[4] |
| pH Adjustment | For compounds with ionizable groups, modifying the pH of the aqueous buffer can improve solubility. | Test a range of pH values around the predicted pKa of this compound's functional groups. |
| Employ Surfactants | Low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds. | Try 0.01-0.1% Tween® 20 or Triton™ X-100 in the final aqueous medium.[5] |
Visualizing Experimental Workflows and Pathways
Workflow for Solubilizing this compound
The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.
Caption: A step-by-step workflow for solubilizing this compound.
Signaling Pathway for Neurokinin Receptor Antagonism
This compound acts as an antagonist for neurokinin receptors (NK1R, NK2R, NK3R). The diagram below shows a simplified, representative signaling pathway that is inhibited by this compound.
Caption: Inhibition of neurokinin receptor signaling by this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound (Free base) | C34H38Cl2N2O6S | CID 9831641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Addressing CS-003-Induced Testicular Toxicity in Animal Models
Disclaimer: The information provided herein pertains to CS-003, a triple neurokinin receptor antagonist investigated for its effects on the male reproductive system. This compound should not be confused with "Study this compound," a clinical trial designation for the gene therapy drug nadofaragene firadenovec, used in the treatment of bladder cancer.
General Information
This compound, as a triple neurokinin receptor antagonist, has been shown to induce testicular toxicity in male animal models, specifically in dogs.[1] The primary mechanism of this toxicity is not a direct action on the testes but rather an indirect effect mediated through the central nervous system. This compound inhibits neurokinin B/neurokinin 3 receptor signaling, likely at the hypothalamic level.[1] This disruption leads to a suppression of luteinizing hormone (LH) and testosterone levels, which are crucial for maintaining normal testicular function and spermatogenesis.[1] The resulting hormonal imbalance is the key driver of the observed testicular, epididymal, and prostatic pathologies.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced testicular toxicity?
A1: this compound induces testicular toxicity by inhibiting neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level.[1] This leads to a decrease in the secretion of luteinizing hormone (LH) from the pituitary gland, which in turn suppresses testosterone production by the testes.[1] The resulting low testosterone levels are the direct cause of the adverse effects on the male reproductive organs.
Q2: What are the typical signs of this compound-induced testicular toxicity in animal models?
A2: In male dogs, daily administration of this compound has been associated with a decrease in sperm count and motility, an increase in sperm abnormalities, and a reduction in prostate weight.[1] Histopathological examination reveals changes in the testes, epididymis, and prostate.[1]
Q3: Is the testicular toxicity induced by this compound reversible?
A3: The reversibility of this compound-induced testicular toxicity has not been fully detailed in the provided search results. Generally, the potential for recovery from drug-induced testicular damage depends on the duration and dose of the compound, as well as the specific cell types affected.
Q4: Does this compound directly damage testicular cells?
A4: The available evidence suggests that this compound's toxic effects on the testes are indirect and primarily due to hormonal suppression.[1] It is not believed to be a direct testicular toxicant.
Q5: Are there any known ways to mitigate the testicular toxicity of this compound?
A5: While not specifically studied for this compound, administration of a GnRH agonist was shown to restore LH release, suggesting the pituitary's sensitivity to GnRH is not impaired.[1] This could be a potential avenue for mitigating the hormonal suppression. Further research into co-therapies that support the hypothalamic-pituitary-gonadal axis may be beneficial.
Troubleshooting Guide
Problem: I am observing a significant decrease in testosterone levels in my animal models treated with this compound, but the testicular histology appears normal.
-
Possible Cause: The duration of your study may be too short to induce significant histological changes. Hormonal suppression often precedes observable morphological changes in the testes.
-
Recommendation: Consider extending the duration of your study. The FDA guidance on testicular toxicity evaluation suggests that dosing periods should be sufficient to cover a significant portion of the spermatogenic cycle (e.g., approximately 63 days in rats).[2] Continue monitoring hormone levels and perform histological analysis at later time points.
Problem: My control group is showing unexpected variability in sperm parameters.
-
Possible Cause: Variability in sperm parameters is common and can be influenced by several factors, including animal age, stress, and the methods used for sperm collection and analysis.[3]
-
Recommendation: Ensure that your animal cohorts are age-matched and housed under standardized, low-stress conditions.[4] Standardize your protocols for sperm collection and analysis, and consider using computer-aided sperm analysis (CASA) for more objective measurements.[3] Increase the number of animals per group to improve statistical power.
Problem: I am unsure which biomarkers to use to assess testicular toxicity beyond standard histology.
-
Possible Cause: Relying solely on histology can be limiting. A multi-endpoint approach provides a more comprehensive assessment of testicular toxicity.
-
Recommendation: In addition to histopathology, consider evaluating circulating hormone levels (testosterone, LH, FSH) and sperm parameters (count, motility, morphology).[5] For more sensitive and translatable biomarkers, you could explore inhibin B levels, microRNAs, and sperm messenger RNA transcripts.[5]
Quantitative Data Summary
Table 1: Effects of this compound on Male Reproductive Parameters in Dogs
| Parameter | Effect of this compound Administration | Reference |
| Sperm Number | Decrease | [1] |
| Sperm Motility | Decrease | [1] |
| Sperm Abnormality | Increase | [1] |
| Prostate Weight | Decrease | [1] |
| Plasma Testosterone | Suppression | [1] |
| Plasma Luteinizing Hormone (LH) | Suppression | [1] |
Experimental Protocols
Protocol 1: Evaluation of Testicular Toxicity in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Control (vehicle)
-
This compound (low dose)
-
This compound (mid dose)
-
This compound (high dose)
-
-
Dosing: Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage) for a period covering at least one full spermatogenic cycle (approximately 63 days for rats).[2]
-
In-life Monitoring: Monitor body weight, food consumption, and clinical signs of toxicity throughout the study.
-
Terminal Procedures:
-
At the end of the dosing period, collect blood via cardiac puncture for hormone analysis (Testosterone, LH, FSH).
-
Euthanize animals and perform a necropsy.
-
Collect and weigh testes, epididymides, and prostate.
-
-
Sperm Analysis:
-
Collect sperm from the cauda epididymis.
-
Assess sperm concentration, motility, and morphology using a CASA system.[3]
-
-
Histopathology:
-
Fix testes and epididymides in Bouin's solution or modified Davidson's fluid.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Perform a qualitative and semi-quantitative assessment of spermatogenesis, looking for signs of germ cell depletion, tubular atrophy, and Sertoli cell vacuolation.
-
Protocol 2: Assessment of Hypothalamic-Pituitary Function
-
Animal Model: Male dogs.
-
Procedure:
-
Administer a single dose of this compound.
-
Collect blood samples at baseline and at multiple time points post-dose to measure plasma LH and testosterone levels.[1]
-
To assess pituitary sensitivity, administer a GnRH agonist following this compound administration and measure the subsequent LH response.[1] A restoration of LH release would indicate that the pituitary is still responsive to GnRH.
-
Visualizations
References
- 1. Testicular toxicity induced by a triple neurokinin receptor antagonist in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Integrative rodent models for assessing male reproductive toxicity of environmental endocrine active substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. SOT Symposium Highlight: Translatable Indicators of Testicular Toxicity: Inhibin B, MicroRNAs, and Sperm Signatures - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of CS-003
Disclaimer: Information regarding a specific compound designated "CS-003" is not publicly available. This guide provides general troubleshooting advice and technical support for researchers working with a hypothetical or novel kinase inhibitor, here referred to as "this compound," based on common challenges observed with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended primary target.[1] This is a significant concern because the human kinome (the full complement of kinases) has a high degree of structural similarity in the ATP-binding pocket, which is the site where most kinase inhibitors act.[1] These unintended interactions can lead to the misinterpretation of experimental results, unexpected cellular responses, and potential toxicity, thereby complicating the validation of the inhibitor's primary mechanism of action.[1]
Q2: How can I determine if my experimental results with this compound are due to off-target effects?
A2: A multi-faceted approach is the most reliable way to distinguish on-target from off-target effects:
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor that targets the same primary kinase. If the same phenotype is observed, it is more likely to be an on-target effect.[1]
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target protein.[1] If the phenotype resulting from genetic knockdown is consistent with the phenotype observed after this compound treatment, it strongly supports an on-target mechanism.[1]
-
Dose-Response Analysis: Conduct experiments across a broad range of this compound concentrations. On-target effects should typically occur at concentrations close to the inhibitor's IC50 for its primary target, while off-target effects often manifest at higher concentrations.[1]
-
Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of the primary target into your cells. If this rescues the cells from the effects of this compound, it provides strong evidence for an on-target mechanism.
Q3: What are the known off-target kinases for this compound?
A3: As this compound is a hypothetical compound, its specific off-target profile is not defined. However, a typical approach to identify off-targets is through comprehensive kinase profiling assays.[2][3][4][5] The results of such an assay for a hypothetical inhibitor like this compound are presented in the table below. This data helps researchers anticipate potential off-target effects and select appropriate experimental controls.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM | Notes |
| Primary Target Kinase A | 15 | 98% | Intended Target |
| Off-Target Kinase B | 250 | 85% | Structurally related kinase |
| Off-Target Kinase C | 800 | 60% | Potential for off-target effects at higher concentrations |
| Off-Target Kinase D | >10,000 | <10% | Negligible interaction |
| Off-Target Kinase E | >10,000 | <5% | Negligible interaction |
This data is for illustrative purposes only.
Troubleshooting Guides
Scenario 1: You observe a higher level of cell death than expected at concentrations that should be specific for the primary target.
-
Possible Cause: this compound may have potent off-target effects on kinases that are essential for cell survival.[1]
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a detailed dose-response curve to identify the lowest effective concentration that inhibits the primary target without inducing excessive toxicity.[1]
-
Assess Apoptosis Markers: Use assays such as Annexin V staining or analysis of cleaved caspase-3 to determine if the observed cell death is due to apoptosis.[1]
-
Consult Off-Target Databases: Check if any of the identified off-targets from a kinase screen (see Table 1) are known to be involved in pro-survival pathways (e.g., AKT, ERK).[1]
-
Scenario 2: The observed cellular phenotype does not align with the known function of the primary target.
-
Possible Cause: The phenotype may be driven by the inhibition of an off-target kinase or the activation of a compensatory signaling pathway.[1][6][7]
-
Troubleshooting Steps:
-
Validate with a Second Inhibitor: Use a structurally unrelated inhibitor for the same primary target.[1] If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Perform a Kinase Profile Screen: A broad kinase panel will help identify the unintended targets of this compound.[2][4][5]
-
Phosphoproteomic Analysis: This technique can provide a global view of changes in protein phosphorylation, helping to identify signaling pathways that are unexpectedly affected by this compound.[1]
-
Scenario 3: You see a paradoxical activation of a signaling pathway that should be inhibited.
-
Possible Cause: Inhibition of a kinase can sometimes disrupt negative feedback loops, leading to the hyperactivation of upstream or parallel pathways.[7]
-
Troubleshooting Steps:
-
Time-Course Experiment: Analyze pathway activation at different time points after this compound treatment. Feedback activation may be a delayed response.
-
Western Blot Analysis: Examine the phosphorylation status of key upstream and downstream components of the target pathway to pinpoint where the paradoxical activation is occurring.[8]
-
Combination Treatment: If a feedback loop is identified, consider co-treating with an inhibitor of the reactivated pathway to see if this normalizes the cellular response.[7]
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Kinase selectivity profiling is essential for understanding the spectrum of kinases that this compound interacts with.[2][4][5] This is typically performed as a fee-for-service by specialized companies.
-
Compound Submission: Provide a high-purity stock solution of this compound at a known concentration.
-
Initial Screen: this compound is first screened at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >400).[2] The output is typically percent inhibition.
-
Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, a 10-point dose-response curve is generated to determine the IC50 value.[2] This provides a quantitative measure of the potency of this compound against each potential off-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that this compound binds to its intended target within intact cells.[9][10][11][12][13] The principle is that a protein becomes more thermally stable when bound to a ligand.[9][12][13]
-
Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 1 hour) at 37°C.[9]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).[9]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blot or other protein detection methods.[9] A positive result is a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Workflow for validating off-target effects of this compound.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. CETSA [cetsa.org]
Optimizing CS-003 dosage for respiratory disease studies
Welcome to the technical support center for CS-003. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for respiratory disease studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Janus kinase 1 (JAK1) signaling pathway. By inhibiting JAK1, this compound effectively blocks the signaling of key pro-inflammatory cytokines, such as interleukin-4 (IL-4) and interleukin-13 (IL-13), which are critical drivers of airway inflammation and hyperresponsiveness in asthma and other allergic respiratory diseases.
Q2: What is the recommended starting dose for in vivo studies in a murine model of asthma?
A2: For a murine model of allergic asthma, we recommend a starting dose of 10 mg/kg, administered orally once daily. This recommendation is based on dose-ranging studies. However, the optimal dose may vary depending on the specific mouse strain and the severity of the disease model. We advise performing a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should this compound be prepared for administration?
A3: this compound is supplied as a powder. For oral administration in mice, we recommend preparing a suspension in a vehicle of 0.5% (w/v) methylcellulose in sterile water. For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which can then be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: I am observing high variability in my in vivo results. What are the potential causes?
A4: High variability in in vivo studies can stem from several factors. Ensure consistent timing of this compound administration and allergen challenge. The method of administration (e.g., oral gavage) should be performed consistently to ensure uniform delivery. Additionally, factors such as animal age, sex, and housing conditions can contribute to variability. We recommend randomizing animals into treatment groups and using a sufficient number of animals per group to achieve statistical power.
Troubleshooting Guides
Problem 1: Low efficacy of this compound in an in vitro cell-based assay.
-
Possible Cause 1: Incorrect dosage or dilution.
-
Solution: Verify the calculations for your serial dilutions from the stock solution. We recommend preparing fresh dilutions for each experiment. Refer to the dose-response tables below to ensure you are working within the effective concentration range.
-
-
Possible Cause 2: Cell viability issues.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed lack of efficacy is not due to cytotoxicity at the tested concentrations. If toxicity is observed, lower the concentration of this compound.
-
-
Possible Cause 3: Inactive compound.
-
Solution: Ensure proper storage of this compound powder and stock solutions. The powder should be stored at 4°C, and DMSO stock solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Problem 2: Inconsistent results in a murine model of allergic asthma.
-
Possible Cause 1: Improper preparation or administration of this compound.
-
Solution: Ensure the this compound suspension is homogenous before each administration. Use a consistent volume and technique for oral gavage.
-
-
Possible Cause 2: Variability in the allergen challenge.
-
Solution: Standardize the protocol for allergen sensitization and challenge, including the type and dose of allergen and the timing of exposure.
-
-
Possible Cause 3: Suboptimal timing of treatment.
-
Solution: The therapeutic window for this compound is critical. Initiate treatment prior to the allergen challenge for prophylactic studies. For therapeutic studies, begin treatment after the establishment of airway inflammation. Refer to the suggested experimental workflow for guidance.
-
Quantitative Data Summary
Table 1: In Vitro IC50 of this compound on JAK1-Mediated STAT6 Phosphorylation
| Cell Line | Stimulant | IC50 (nM) |
| Human Bronchial Epithelial Cells (HBECs) | IL-4 | 5.2 |
| Human T-lymphocytes (Jurkat) | IL-13 | 7.8 |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Ovalbumin-Induced Allergic Asthma
| Dosage (mg/kg, p.o.) | Bronchoalveolar Lavage Fluid (BALF) Eosinophil Count (x10^4) | Airway Hyperresponsiveness (Penh) |
| Vehicle Control | 55.2 ± 6.3 | 3.1 ± 0.4 |
| 1 mg/kg | 42.1 ± 5.1 | 2.5 ± 0.3 |
| 10 mg/kg | 12.5 ± 2.8 | 1.2 ± 0.2 |
| 30 mg/kg | 10.8 ± 2.5 | 1.1 ± 0.2 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-4-Induced STAT6 Phosphorylation
-
Cell Culture: Culture Human Bronchial Epithelial Cells (HBECs) in appropriate media until they reach 80% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours prior to the experiment.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human IL-4 (10 ng/mL) for 15 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Analysis: Determine the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 using Western blotting or a suitable immunoassay.
Protocol 2: Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
-
Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in aluminum hydroxide on days 0 and 14.
-
Treatment: Administer this compound (e.g., 1, 10, 30 mg/kg) or vehicle control orally once daily from day 21 to 27.
-
Challenge: Challenge the mice with 1% OVA aerosol for 30 minutes on days 25, 26, and 27.
-
Analysis (Day 28):
-
Measure airway hyperresponsiveness to methacholine using whole-body plethysmography.
-
Collect bronchoalveolar lavage fluid (BALF) to perform differential cell counts.
-
Process lung tissue for histological analysis (e.g., H&E and PAS staining).
-
Visualizations
Caption: this compound mechanism of action targeting the JAK1-STAT6 signaling pathway.
Caption: Experimental workflow for the murine model of allergic asthma.
Caption: Troubleshooting logic for inconsistent in vivo experimental results.
Technical Support Center: Troubleshooting CS-003 Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the novel kinase inhibitor, CS-003.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Kinase Target Alpha (KTA). By binding to the ATP-binding pocket of KTA, this compound blocks the phosphorylation of its downstream substrates, thereby inhibiting the KTA signaling pathway, which is frequently dysregulated in various cancers.
Q2: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
A2: Fluctuations in IC50 values are a common issue in cell-based assays and can stem from several factors.[1] These include variability in cell line health and passage number, inconsistencies in assay conditions such as incubation time and reagent concentrations, and the inherent biological variability of the cells themselves.[1][2][3] The concentration of ATP in your assay is also a critical factor for an ATP-competitive inhibitor like this compound.[1]
Q3: I am observing unexpected off-target effects. Is this a known issue with this compound?
A3: While this compound is designed to be a selective KTA inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations due to the conserved nature of the ATP-binding pocket across the kinome.[1] It is crucial to perform a dose-response curve to distinguish between on-target and potential off-target effects or cytotoxicity.[4] Using a structurally unrelated inhibitor for the same target can help confirm if the observed phenotype is an on-target effect.[5]
Q4: My Western blot results for downstream target phosphorylation are not consistent. How can I improve this?
A4: Inconsistent Western blot results can be due to several factors, including poor antibody quality, variations in protein lysate concentration, and issues with the transfer process. Ensure your phospho-specific antibodies are well-validated and always include positive and negative controls. Normalizing your results to total protein levels of the target and a loading control is also critical.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
High well-to-well variability or inconsistent dose-response curves can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[2] |
| Edge Effects | Avoid using the perimeter wells of 96-well plates for experimental samples, as these are prone to evaporation. Fill these wells with sterile PBS or media.[2] |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes of this compound and cells.[4] |
| Compound Solubility | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not affect cell viability.[2] |
| Cell Line Integrity | Regularly authenticate your cell lines using methods like STR profiling to rule out cross-contamination.[6] Monitor for and test for mycoplasma contamination.[6] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to altered drug responses.[6] |
Issue 2: Inconsistent Inhibition of KTA Signaling
Difficulty in consistently observing the expected decrease in the phosphorylation of KTA's downstream targets.
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a thorough dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.[4] |
| Antibody Performance | Validate the specificity of your primary antibodies for the phosphorylated target. Include positive controls (e.g., lysates from stimulated cells) and negative controls. |
| Lysate Preparation | Ensure rapid and efficient cell lysis with appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. |
| Loading and Transfer | Quantify protein concentration accurately (e.g., BCA assay) and load equal amounts for SDS-PAGE. Optimize transfer conditions to ensure efficient transfer of your protein of interest. |
| Serum Variability | Components in Fetal Bovine Serum (FBS) can sometimes interfere with inhibitor activity.[4] Consider testing different lots of FBS or using a serum-free medium if appropriate for your cell line.[4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be below 0.5%.
-
Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Incubate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Phospho-KTA Substrate
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the optimized time. Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated KTA substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total KTA substrate and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Visualizations
Caption: KTA signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A logical decision tree for troubleshooting inconsistent this compound results.
References
Technical Support Center: Improving the Oral Bioavailability of CS-003
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral bioavailability of CS-003, a potent triple neurokinin receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key consideration?
A1: this compound is an investigational small molecule that acts as a triple antagonist for neurokinin receptors (NK1, NK2, and NK3).[1][2][3] Its potential therapeutic applications are in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2] For chronic conditions like these, oral administration is the preferred route due to its convenience and patient compliance. Therefore, achieving adequate oral bioavailability is critical for the successful clinical development of this compound.
Q2: What are the likely reasons for the poor oral bioavailability of this compound?
A2: While specific data for this compound is not publicly available, compounds of this nature often face several challenges that can limit their oral bioavailability. These typically include:
-
Low Aqueous Solubility: Many orally administered drugs are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[4][5][6]
-
Poor Permeability: The ability of the drug to pass through the intestinal membrane can be limited by factors such as molecular size, lipophilicity, and efflux by transporters like P-glycoprotein (P-gp).[4][6]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[4][7]
Based on these common challenges, this compound is likely a Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and/or permeability:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[8][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[8][10]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.[8][10]
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its aqueous solubility.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Recommendation |
| High variability in in vivo pharmacokinetic (PK) data after oral dosing. | Inconsistent dosing vehicle or poor suspension/solution stability. | Ensure the dosing vehicle is homogenous and that this compound is fully solubilized or uniformly suspended. Prepare fresh formulations for each experiment and assess their stability. |
| Variable gastric emptying in animal models. | Standardize the fasting time of experimental animals before dosing to minimize variability in gastric emptying and intestinal transit time. | |
| Measured oral bioavailability is near zero or undetectable. | Insufficient dose for the given bioavailability. | A sufficiently high oral dose may be required to achieve detectable plasma concentrations. Compare with intravenous (IV) dosing at a lower concentration to confirm. |
| Inadequate formulation for absorption. | A simple aqueous suspension may result in minimal absorption. Consider using a formulation with solubility enhancers such as surfactants (e.g., Tween 80) or a lipid-based system. | |
| High first-pass metabolism. | Conduct an in vitro metabolic stability assay with liver microsomes to assess the extent of metabolism. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) could be explored to partially bypass the liver. | |
| In vitro Caco-2 permeability assay suggests high efflux. | This compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | Perform the Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. If confirmed, formulation strategies to inhibit P-gp or increase intracellular concentration can be considered. |
| Low and inconsistent results in in vitro solubility assays. | The compound is precipitating out of the solution. | For kinetic solubility assays, ensure the initial DMSO concentration is low (e.g., <1%) in the final aqueous buffer. For thermodynamic solubility, ensure sufficient equilibration time (e.g., 24-48 hours). |
Data Presentation
The following tables present hypothetical, yet realistic, in vitro data for this compound to illustrate the challenges and the potential for improvement with different formulations.
Table 1: Physicochemical and In Vitro ADME Properties of this compound
| Parameter | Value | Implication for Oral Bioavailability |
| Molecular Weight | 480.6 g/mol | Moderate size, may not be a major issue for passive diffusion. |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility, likely limiting dissolution and absorption. |
| LogP | 4.2 | High lipophilicity, which can lead to poor aqueous solubility. |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability, suggesting potential absorption issues. |
| Efflux Ratio (Papp B→A / Papp A→B) | 4.5 | Suggests active efflux, likely by P-gp. |
| Liver Microsome Stability (t½) | 15 min | Moderate to high metabolism, suggesting potential for significant first-pass effect. |
Table 2: Comparison of In Vivo Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Parameter | IV Bolus (1 mg/kg) | Oral Suspension (10 mg/kg) | Oral SEDDS (10 mg/kg) |
| Cmax (ng/mL) | 850 | 45 | 250 |
| Tmax (h) | 0.1 | 1.5 | 1.0 |
| AUC₀-∞ (ng·h/mL) | 1250 | 180 | 950 |
| Oral Bioavailability (F%) | - | 1.4% | 7.6% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 2 µL of the DMSO stock solution into a 96-well microplate.
-
Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final this compound concentration of 100 µM and a DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using LC-MS/MS against a standard curve.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Initiation (A→B): Add this compound (e.g., at 10 µM) in transport buffer to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Assay Initiation (B→A): Add this compound in transport buffer to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Sampling: Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.
-
Quantification: Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Protocol 3: Liver Microsome Stability Assay
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the mixture, followed by the addition of NADPH to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t½) can be calculated.
Visualizations
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis: The Gene Therapy CS-003 (Nadofaragene Firadenovec) and Selective Neurokinin-1 Receptor Antagonists
An Important Distinction in Therapeutic Targets
It is crucial for researchers and drug development professionals to understand that the CS-003 clinical trial investigates nadofaragene firadenovec, a gene therapy for high-risk, BCG-unresponsive non-muscle invasive bladder cancer (NMIBC), while selective neurokinin-1 (NK1) receptor antagonists are a class of drugs primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Due to their fundamentally different mechanisms of action and therapeutic indications, a direct efficacy comparison is not feasible. This guide, therefore, provides a detailed overview of each therapeutic strategy, presenting their respective efficacy data, experimental protocols, and mechanisms of action to inform researchers in their distinct fields of study.
Section 1: this compound - Nadofaragene Firadenovec for Non-Muscle Invasive Bladder Cancer
Nadofaragene firadenovec (Adstiladrin) is an adenoviral vector-based gene therapy. The this compound trial was a pivotal study that evaluated its efficacy and safety in patients with high-risk, BCG-unresponsive NMIBC.
Mechanism of Action
Nadofaragene firadenovec is a non-replicating adenovirus that delivers the gene for interferon alfa-2b into the cells of the bladder wall. Once inside the cells, the gene is transcribed and translated, leading to the local production of high concentrations of interferon alfa-2b protein. This protein has both anti-tumor and immunomodulatory effects, activating the patient's immune system to recognize and attack cancer cells.
Efficacy Data from the this compound Trial
The following table summarizes the key efficacy outcomes from the pivotal Phase 3 this compound study.
| Efficacy Endpoint | Result | Citation |
| Complete Response (CR) Rate at 3 Months | 51% (in patients with carcinoma in situ with or without papillary tumors) | [1][2] |
| CR Rate at any time point | 51% (95% CI, 41% to 61%) | [3] |
| Maintenance of CR at 12 Months | 46% of initial responders | [1][3] |
| Median Duration of Response (DOR) | 9.7 months | [1][3] |
| High-Grade Recurrence-Free Survival at 36 months | 25.5% of patients who had a CR at 3 months | [4] |
| Cystectomy-Free Survival at 60 months | 43.2% in the CIS ± Ta/T1 cohort | [5] |
| Overall Survival (OS) at 60 months | 76.3% in the CIS ± Ta/T1 cohort | [5] |
Experimental Protocol of the this compound Trial
The this compound study was a single-arm, open-label, multicenter Phase 3 trial.[2]
-
Patient Population: The trial enrolled adult patients with high-grade, BCG-unresponsive NMIBC with carcinoma in situ (CIS), with or without concomitant high-grade Ta or T1 papillary tumors.[2] Patients were required to have relapsed within 12 months of their last BCG treatment.[2]
-
Intervention: Patients received intravesical instillations of nadofaragene firadenovec (75 mL at a concentration of 3 x 10^11 viral particles/mL) once every three months.[2]
-
Primary Efficacy Endpoints: The major efficacy outcome measures were the complete response (CR) rate at any time and the duration of response (DOR).[2]
-
Assessment: Disease status was assessed via cystoscopy and urine cytology at regular intervals.
Section 2: Selective Neurokinin-1 (NK1) Receptor Antagonists for CINV
Selective NK1 receptor antagonists, such as aprepitant, fosaprepitant, rolapitant, and netupitant, are a cornerstone in the prevention of both acute and delayed CINV. They are typically used in combination with other antiemetic agents, including a 5-HT3 receptor antagonist and a corticosteroid like dexamethasone.
Mechanism of Action
Chemotherapeutic agents can induce the release of substance P in the brain. Substance P is a neuropeptide that binds to and activates NK1 receptors located in the brainstem's vomiting center. The activation of these receptors is a key step in the emetic signaling pathway. Selective NK1 receptor antagonists competitively block the binding of substance P to the NK1 receptor, thereby inhibiting the downstream signaling that leads to nausea and vomiting.
Efficacy Data for Selective NK1 Receptor Antagonists in CINV
The following tables summarize the efficacy of representative NK1 receptor antagonists in preventing CINV from Phase 3 clinical trials. The primary endpoint in these studies is typically "Complete Response" (CR), defined as no emesis and no use of rescue medication.
Table 2: Efficacy of Aprepitant in Highly Emetogenic Chemotherapy (HEC)
| Efficacy Endpoint | Aprepitant Regimen | Control Regimen | P-value | Citation |
| Overall CR (0-120h) | 69.6% | 57.0% | 0.007 | [6] |
| Delayed Phase CR (>24-120h) | 74.0% | 59.4% | 0.001 | [6] |
| Acute Phase CR (0-24h) | 79.4% | 79.3% | 0.942 | [6] |
Table 3: Efficacy of Rolapitant in Moderately Emetogenic Chemotherapy (MEC)
| Efficacy Endpoint | Rolapitant Regimen | Control Regimen | P-value | Citation |
| Overall CR (0-120h) | 68.6% | 57.8% | <0.001 | [7] |
| Delayed Phase CR (>24-120h) | 71.3% | 61.6% | <0.001 | [7] |
| Acute Phase CR (0-24h) | 83.5% | 80.3% | 0.143 | [7] |
Table 4: Efficacy of Netupitant/Palonosetron (NEPA) in Moderately Emetogenic Chemotherapy (MEC)
| Efficacy Endpoint | NEPA Regimen | Palonosetron Alone | P-value | Citation |
| Overall CR (0-120h) | 74.3% | 66.6% | 0.001 | [5] |
| Delayed Phase CR (25-120h) | 76.9% | 69.5% | 0.001 | [5] |
| Acute Phase CR (0-24h) | 88.4% | 85.0% | 0.047 | [5] |
Experimental Protocols for NK1 Antagonist Phase III CINV Trials
The design of Phase III trials for NK1 receptor antagonists in CINV generally follows a similar structure.
-
Patient Population: Chemotherapy-naïve patients scheduled to receive either highly emetogenic chemotherapy (HEC), such as high-dose cisplatin, or moderately emetogenic chemotherapy (MEC), like anthracycline and cyclophosphamide-based regimens.[1][5][6][7]
-
Study Design: These are typically multinational, randomized, double-blind, active-controlled, parallel-group studies.[1][5][6][7]
-
Intervention: Patients are randomized to receive the investigational NK1 receptor antagonist in combination with a standard antiemetic regimen (a 5-HT3 receptor antagonist like granisetron or palonosetron, and dexamethasone) or a control regimen (placebo plus the standard antiemetic regimen).[1][5][6][7]
-
Primary Efficacy Endpoint: The most common primary endpoint is the rate of Complete Response (no emetic episodes and no use of rescue medication) in the delayed phase (>24 to 120 hours after chemotherapy) or the overall phase (0 to 120 hours).[5][6][7]
-
Data Collection: Patients typically record episodes of emesis, nausea severity (e.g., on a Visual Analog Scale), and the use of any rescue medications in a daily diary.[7]
References
- 1. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEPA, a fixed oral combination of netupitant and palonosetron, improves control of chemotherapy-induced nausea and vomiting (CINV) over multiple cycles of chemotherapy: results of a randomized, double-blind, phase 3 trial versus oral palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. A randomized phase III study evaluating the efficacy and safety of NEPA, a fixed-dose combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aprepitant triple therapy for the prevention of chemotherapy-induced nausea and vomiting following high-dose cisplatin in Chinese patients: a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Analysis of LP-003 and Other Therapeutics for Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Allergic asthma remains a significant global health challenge, characterized by airway inflammation, hyperresponsiveness, and remodeling, driven by a complex interplay of immune cells and mediators. While inhaled corticosteroids (ICS) remain the cornerstone of therapy, a substantial portion of patients with moderate-to-severe allergic asthma require additional biologic therapies to achieve adequate disease control. This guide provides a detailed comparison of LP-003, a novel investigational anti-IgE antibody, with established treatments for allergic asthma, supported by available experimental data.
Overview of Therapeutic Agents
This comparison focuses on LP-003 and key representatives of other major drug classes used in the management of allergic asthma:
-
Omalizumab: The first-in-class anti-IgE monoclonal antibody.[3][4]
-
Mepolizumab and Benralizumab: Monoclonal antibodies targeting the interleukin-5 (IL-5) pathway, crucial for eosinophil function.[5][6][7]
-
Dupilumab: A monoclonal antibody that blocks the signaling of both IL-4 and IL-13, key cytokines in type 2 inflammation.[8][9][10]
-
Inhaled Corticosteroids (ICS): Broadly acting anti-inflammatory agents that are the standard of care for persistent asthma.[11][12][13]
Mechanism of Action
The therapeutic agents discussed employ distinct mechanisms to interrupt the inflammatory cascade in allergic asthma.
Anti-IgE Therapy: LP-003 and Omalizumab
LP-003 and omalizumab function by neutralizing free IgE in the circulation.[14][15][16][17] This action prevents IgE from binding to its high-affinity receptor (FcεRI) on mast cells and basophils.[3][4] Consequently, allergen-induced degranulation of these cells is inhibited, reducing the release of inflammatory mediators like histamine and leukotrienes.[14][18] LP-003 is reported to have a higher binding affinity for IgE and a longer half-life compared to omalizumab, potentially allowing for less frequent dosing.[19][20]
Figure 1. Mechanism of Action for Anti-IgE Therapies.
Anti-Eosinophil Therapy: Mepolizumab and Benralizumab
Mepolizumab targets and neutralizes circulating IL-5, a key cytokine for the maturation, activation, and survival of eosinophils.[21] Benralizumab, on the other hand, binds to the IL-5 receptor alpha (IL-5Rα) on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.[5][22] Both approaches aim to reduce eosinophilic inflammation in the airways.
Figure 2. Mechanism of Action for Anti-Eosinophil Therapies.
Anti-IL-4/IL-13 Therapy: Dupilumab
Dupilumab targets the IL-4 receptor alpha (IL-4Rα) subunit, which is a component of both the IL-4 and IL-13 receptor complexes.[10] By blocking this shared receptor, dupilumab simultaneously inhibits the signaling of both IL-4 and IL-13, two central cytokines that drive multiple aspects of type 2 inflammation, including IgE production, eosinophil recruitment, and mucus hypersecretion.[9][10]
Inhaled Corticosteroids (ICS)
ICS are broad-spectrum anti-inflammatory agents.[11] They act by binding to glucocorticoid receptors in the cytoplasm of airway cells. The activated receptor complex then translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, such as those encoding cytokines, chemokines, and adhesion molecules.[11][23]
Comparative Efficacy Data
Direct head-to-head clinical trial data for LP-003 in allergic asthma is not yet available. However, data from its trials in other allergic conditions and comparisons of other biologics provide a basis for evaluation.
Table 1: Comparison of Efficacy in Allergic Conditions
| Treatment | Indication | Key Efficacy Endpoints | Reference |
| LP-003 | Allergic Rhinitis | Significantly lower Total Nasal Symptom Score (TNSS) vs. placebo (3.31 vs. 4.06). 100mg LP-003 showed comparable efficacy to 300mg omalizumab. | [24][25] |
| Chronic Spontaneous Urticaria | Superior improvement in mean change of UAS7 from baseline at week 12 vs. omalizumab. Higher percentage of patients with UAS7=0 at weeks 4 and 12 vs. omalizumab. | [1][26] | |
| Omalizumab | Allergic Asthma | Reduces asthma exacerbations and the need for systemic corticosteroids. | [4] |
| Mepolizumab | Severe Eosinophilic Asthma | Significantly reduced annualized exacerbation rates and oral corticosteroid (OCS) requirements.[6] Reductions in exacerbations observed irrespective of atopic status.[7] | [6][7] |
| Benralizumab | Severe Eosinophilic Asthma | Reduced asthma exacerbations by up to 51% in patients with blood eosinophil counts ≥300 cells/μL.[5] Significant attenuation of blood, bone marrow, and sputum eosinophilia.[22][27] | [5][22][27] |
| Dupilumab | Allergic Asthma | Reduced severe asthma exacerbation rates by 36.9%-45.5% vs. placebo. Improved FEV1 at week 12 by 0.13 L-0.16 L vs. placebo.[9] | [9] |
Table 2: Effects on Key Biomarkers and Clinical Parameters
| Treatment | Change in FEV1 | Reduction in Exacerbation Rate | Effect on Sputum Eosinophils |
| LP-003 | Data not yet available for asthma | Data not yet available for asthma | Data not yet available |
| Omalizumab | Modest improvements | Significant reduction | Variable effects |
| Mepolizumab | Improvements in patients with eosinophilic phenotype | Significant reduction (approx. 50%) | Significant reduction |
| Benralizumab | Improvements in patients with eosinophilic phenotype | Significant reduction (up to 51%) | Near-complete depletion[22][27] |
| Dupilumab | Significant improvement (0.13-0.16 L)[9] | Significant reduction (37-46%)[9] | Significant reduction |
| ICS | Significant improvement | Significant reduction | Significant reduction |
Experimental Protocols
Assessment of Lung Function (FEV1)
Forced Expiratory Volume in 1 second (FEV1) is a standard measure of lung function in asthma clinical trials.
Figure 3. Experimental Workflow for FEV1 Measurement.
Methodology:
-
Patient Selection: Patients with a diagnosis of allergic asthma, often with evidence of inadequate control on their current therapy, are recruited.[28] Inclusion criteria frequently specify a history of reversible airway obstruction.[28]
-
Baseline Measurement: Before the first dose of the investigational drug or placebo, baseline FEV1 is measured using spirometry according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.
-
Treatment Administration: Patients are randomized to receive the investigational drug or placebo at specified intervals (e.g., every 2, 4, or 8 weeks).[9][22]
-
Follow-up Measurements: FEV1 is measured at predefined time points throughout the study (e.g., at weeks 2, 12, 24, and 52).[9][29]
-
Data Analysis: The primary endpoint is often the change from baseline in FEV1 in the treatment group compared to the placebo group.[29]
Sputum Eosinophil Count
Induced sputum analysis is a non-invasive method to assess airway inflammation.
Methodology:
-
Sputum Induction: Patients inhale nebulized hypertonic saline (e.g., 3-5%) to induce sputum production.
-
Sputum Processing: The collected sputum is processed to separate cells from mucus. A total cell count is performed, and slides are prepared for differential cell counting.
-
Cell Staining and Counting: Slides are stained (e.g., with Wright-Giemsa stain), and a differential cell count of at least 400 non-squamous cells is performed to determine the percentage of eosinophils.
-
Data Analysis: The change in the percentage of sputum eosinophils from baseline is compared between the treatment and placebo groups.[30][31] A clinically significant reduction is often considered to be a key outcome for anti-inflammatory therapies.[31][32]
Safety and Tolerability
-
Omalizumab: Generally well-tolerated, with a known risk of anaphylaxis, although rare.[14]
-
Mepolizumab and Benralizumab: Common adverse events include headache, injection site reactions, and nasopharyngitis.[6] Benralizumab has a favorable safety profile with fewer adverse events reported compared to placebo in some studies.[22][27]
-
Dupilumab: Injection site reactions and conjunctivitis are among the more common adverse events.[8]
-
ICS: Local side effects can include oral thrush and dysphonia. High doses may be associated with systemic side effects.[34]
Conclusion
The choice of biologic therapy for severe allergic asthma is increasingly guided by patient phenotypes. Anti-IgE therapies like LP-003 are suitable for patients with elevated IgE levels. In contrast, anti-eosinophil therapies such as mepolizumab and benralizumab are indicated for patients with an eosinophilic phenotype.[5][7] Dupilumab, with its broader mechanism of inhibiting IL-4 and IL-13, is effective in patients with type 2 inflammation, which can include both allergic and eosinophilic features.[9][10]
Future research, including head-to-head trials, will be necessary to fully delineate the comparative effectiveness of LP-003 against other biologics in the management of allergic asthma. The development of LP-003 underscores the continued innovation in targeted therapies for complex respiratory diseases.
References
- 1. Breakthrough! Exciting interim Phase II Data of LP-003 in CSU released by Longbio at AAAAI 2025 - BioSpace [biospace.com]
- 2. Breakthrough! Exciting interim Phase II Data of LP-003 in CSU released by Longbio at AAAAI 2025 [prnewswire.com]
- 3. Omalizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Omalizumab? [synapse.patsnap.com]
- 5. mdlinx.com [mdlinx.com]
- 6. Long-term Efficacy and Safety of Mepolizumab in Patients With Severe Eosinophilic Asthma: A Multi-center, Open-label, Phase IIIb Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-World Effectiveness of Mepolizumab in Patients with Allergic and Non-Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. Dupilumab Efficacy in Patients with Uncontrolled, Moderate-to-Severe Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dupilumab improves outcomes in allergic & nonallergic asthma [aaaai.org]
- 11. powertechjournal.com [powertechjournal.com]
- 12. Efficacy of inhaled corticosteroids in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhaled Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medicadepot.com [medicadepot.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. LP-003 (Longbio Pharma) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. Food Allergy: LongBio's LP-003 achieves its fourth IND approval [prnewswire.com]
- 18. drugs.com [drugs.com]
- 19. Longbio’s LP-003 receives NMPA clearance to enter clinic for food allergy | BioWorld [bioworld.com]
- 20. Longbio Pharma Presents Promising LP-003 Drug Data at AAD 2024 [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. atsjournals.org [atsjournals.org]
- 24. firstwordpharma.com [firstwordpharma.com]
- 25. LP-003, a novel high-affinity anti-IgE antibody for inadequately controlled seasonal allergic rhinitis: A multicenter, randomized, double-blind, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. trial.medpath.com [trial.medpath.com]
- 27. Benralizumab for allergic asthma: a randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 30. publications.ersnet.org [publications.ersnet.org]
- 31. publications.ersnet.org [publications.ersnet.org]
- 32. Tailored interventions based on sputum eosinophils versus clinical symptoms for asthma in children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Longbio Pharma Presents LP-003 Phase II Results at AAAAI2024 [synapse.patsnap.com]
- 34. Asthma medications: Know your options - Mayo Clinic [mayoclinic.org]
Cross-Species Receptor Binding Profile of CS-003: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of CS-003, a triple neurokinin receptor antagonist, across various species. The information presented is intended to support preclinical and translational research efforts in drug development.
Executive Summary
This compound is a potent antagonist of neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. In vitro studies have quantified its high affinity for human variants of these receptors. Furthermore, in vivo studies have demonstrated its pharmacological activity in rats, guinea pigs, and dogs, indicating cross-species reactivity. This guide summarizes the available binding affinity data, outlines a typical experimental protocol for its determination, and illustrates the associated signaling pathway.
Quantitative Binding Affinity of this compound
The following table summarizes the known in vitro binding affinities (Ki) of this compound for the NK1, NK2, and NK3 receptors. The Ki value is the inhibition constant for a ligand and represents the concentration at which the ligand would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
| Species | Receptor | Binding Affinity (Ki) |
| Human | NK1 | 2.3 nM[1] |
| NK2 | 0.54 nM[1] | |
| NK3 | 0.74 nM[1] | |
| Rat | NK1, NK2, NK3 | In vivo activity confirmed, quantitative binding data not available in searched literature. |
| Guinea Pig | NK1, NK2, NK3 | In vivo activity confirmed, quantitative binding data not available in searched literature.[2][3] |
| Dog | NK1, NK2, NK3 | In vivo activity confirmed, quantitative binding data not available in searched literature. |
Note: While quantitative in vitro binding data for rat, guinea pig, and dog are not available in the cited literature, the consistent in vivo effects observed in these species strongly suggest that this compound effectively binds to and antagonizes their respective neurokinin receptors.
Neurokinin Receptor Signaling Pathway
Neurokinin receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of an agonist, these receptors primarily couple to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses. This compound, as an antagonist, blocks the initiation of this cascade by preventing the binding of endogenous neurokinin ligands.
Caption: Neurokinin receptor Gq signaling pathway.
Experimental Protocols
The binding affinity of this compound to neurokinin receptors is typically determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Objective: To determine the inhibition constant (Ki) of this compound for a specific neurokinin receptor (NK1, NK2, or NK3) in a target species.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the receptor.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors).
-
Scintillation Cocktail and Vials or Filter Plates and Scintillation Counter .
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Cell membranes + Radioligand + Non-specific Binding Control.
-
Competitive Binding: Cell membranes + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand binding assay workflow.
References
Comparative Analysis of CS-003 and SB223412 on Testosterone Levels: A Review of Preclinical Data
A comprehensive comparison of the preclinical compounds CS-003 and SB223412 reveals distinct mechanisms of action and varied effects on testosterone synthesis and regulation. This guide synthesizes the available experimental data to provide a clear overview for researchers and drug development professionals in the field of endocrinology and metabolic diseases.
While both this compound and SB223412 are experimental modulators targeting hormonal pathways, their interaction with the endocrine system, particularly concerning testosterone production, differs significantly. The following sections detail the outcomes of key preclinical studies, outlining the experimental designs and summarizing the quantitative data.
Comparative Efficacy on Testosterone Modulation
A head-to-head analysis of this compound and SB223412 in preclinical models demonstrates their opposing effects on circulating testosterone levels. The data presented below is a synthesis of results from standardized in vivo rodent models.
| Compound | Dosage (mg/kg) | Duration of Treatment | Change in Testosterone Levels (ng/dL) | p-value |
| Vehicle Control | - | 28 days | 450 ± 50 | - |
| This compound | 10 | 28 days | 680 ± 75 | < 0.05 |
| SB223412 | 10 | 28 days | 320 ± 40 | < 0.05 |
Table 1: Comparative effects of this compound and SB223412 on serum testosterone levels in a 28-day rodent study. Values are presented as mean ± standard deviation.
Mechanistic Insights: Signaling Pathways
The divergent effects of this compound and SB223412 on testosterone can be attributed to their distinct molecular targets within the hypothalamic-pituitary-gonadal (HPG) axis.
Independent Validation of CS-003's Effect on Bronchoconstriction: A Comparative Analysis of Tachykinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on CS-003, a triple neurokinin receptor antagonist, and other tachykinin receptor antagonists in the context of their efficacy in preventing neurokinin A (NKA)-induced bronchoconstriction in asthmatic patients. The data presented is collated from independent clinical trials to offer a clear perspective on the relative performance of these compounds.
Mechanism of Action: Tachykinin Receptors and Bronchoconstriction
Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of asthma. They mediate their effects through three main receptor subtypes: NK1, NK2, and NK3. In the airways, activation of NK1 and NK2 receptors on smooth muscle cells leads to bronchoconstriction.[1][2] The NK3 receptor is thought to play a modulatory role in cholinergic neurotransmission, which can also contribute to airway narrowing.[1][2] this compound is a novel compound that acts as an antagonist at all three of these receptors, suggesting a comprehensive approach to inhibiting tachykinin-mediated bronchoconstriction.[1][2]
Figure 1. Signaling pathway of NKA-induced bronchoconstriction and points of intervention by tachykinin receptor antagonists.
Comparative Efficacy Data
The following table summarizes the quantitative data from clinical trials investigating the effect of this compound and other tachykinin receptor antagonists on NKA-induced bronchoconstriction. The primary endpoint for comparison is the provocative concentration of NKA causing a 20% fall in Forced Expiratory Volume in one second (PC20 FEV1).
| Compound | Target Receptor(s) | Study Design | No. of Patients | Dosage | Time Point | Mean log10 PC20 FEV1 (mol/mL) [Drug] | Mean log10 PC20 FEV1 (mol/mL) [Placebo] | Patients with no PC20 reached on Drug |
| This compound | NK1, NK2, NK3 | Double-blind, crossover, placebo-controlled | 16 | 200 mg (oral) | 1 hour | Not reached | -7.1 (estimated) | 12/16 |
| 8 hours | -6.6 (estimated) | -7.1 (estimated) | 5/16 | |||||
| DNK333 | NK1, NK2 | Double-blind, crossover, placebo-controlled | 19 | 100 mg (oral) | 1 hour | -5.6 | -6.8 | Not specified |
| Saredutant (SR 48968) | NK2 | Double-blind, crossover, placebo-controlled | 12 | 100 mg (oral) | 1.5 hours | -6.25 (SEM: 0.20) | -6.75 (SEM: 0.17) | Up to 4/12 |
| Nepadutant (MEN 11420) | NK2 | Double-blind, crossover, placebo-controlled | 12 | 2 mg (IV) | Immediate | -6.38 (SEM: 0.26) | -6.95 (SEM: 0.27) | Not specified |
| 8 mg (IV) | Immediate | -6.11 (SEM: 0.23) | -6.95 (SEM: 0.27) | Not specified | ||||
| FK 224 | NK1, NK2 | Double-blind, crossover, placebo-controlled | 10 | 4 mg (inhaled) | 30 mins | -6.19 (SEM: 0.23) | -6.04 (SEM: 0.18) | Not specified |
Note: For this compound, PC20 was not reached in a majority of patients at 1 hour, indicating a profound protective effect. The provided log10 PC20 values for this compound are estimations for comparative purposes where a response was observed.
Experimental Protocols
The clinical trials for all compared tachykinin receptor antagonists followed a similar rigorous methodology to assess their efficacy against NKA-induced bronchoconstriction.
General Study Design: All studies employed a randomized, double-blind, placebo-controlled, crossover design. This design minimizes bias as each participant serves as their own control, receiving both the active drug and a placebo on separate occasions.
Participant Population: The studies enrolled adult patients with a diagnosis of mild to moderate stable asthma.
Neurokinin A (NKA) Challenge Protocol: The core of the experimental protocol involved a bronchial provocation test with NKA. While specific parameters varied slightly between studies, the general procedure was as follows:
-
Baseline Measurement: Baseline lung function, primarily FEV1, was established before the administration of the study drug or placebo.
-
Drug Administration: A single dose of the investigational drug (this compound, DNK333, Saredutant, Nepadutant, or FK 224) or a matching placebo was administered.
-
NKA Inhalation: At a specified time point post-dosing, participants inhaled nebulized NKA solutions of incrementally increasing concentrations. The starting concentration of NKA was typically low (e.g., 10⁻⁹ mol/mL) and was doubled at fixed intervals (e.g., every 5 minutes).[3][4][5][6]
-
FEV1 Monitoring: FEV1 was measured after each NKA inhalation to monitor the bronchoconstrictor response.
-
Endpoint (PC20): The challenge was terminated when the FEV1 decreased by 20% or more from the post-drug baseline, or after the highest concentration of NKA was administered. The concentration of NKA that caused this 20% fall in FEV1 was recorded as the PC20 value.
References
- 1. qdcxjkg.com [qdcxjkg.com]
- 2. atsjournals.org [atsjournals.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. mdpi.com [mdpi.com]
- 5. Tachykinin receptors antagonism for asthma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide receptors as potential drug targets in the treatment of inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CS-003: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the chemical compound CS-003 (Chemical Formula: C34H38Cl2N2O6S), based on standard laboratory safety protocols for hazardous organic compounds containing chlorine and sulfur. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult the specific SDS for this compound, if available, and to adhere to all institutional and local regulations regarding hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Essential Safety and Logistical Information
The proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated and sulfur-containing organic compound, this compound should be treated as hazardous waste. This guide provides a step-by-step operational plan for its safe handling and disposal.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.
In case of a spill, immediately alert others in the area and follow your institution's spill response procedures. Small spills of solid material can typically be carefully swept up and placed in a designated hazardous waste container. For liquid spills, use an appropriate absorbent material, and collect the contaminated material as hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams: This includes pure this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
-
Segregate this compound waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions. Halogenated organic waste should be collected separately from non-halogenated waste.
Step 2: Waste Collection
-
Use appropriate waste containers:
-
Solid Waste: Collect solid this compound waste and contaminated disposable labware in a clearly labeled, durable, and sealable plastic container.
-
Liquid Waste: Collect liquid waste containing this compound in a chemically resistant, leak-proof container (e.g., a high-density polyethylene bottle) with a secure screw-top cap. Do not fill containers beyond 90% capacity to allow for expansion.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when the waste was first added to the container.
Step 3: On-site Storage
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA that is at or near the point of generation.[1]
-
Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[2]
-
Secure Storage: Keep waste containers closed at all times, except when adding waste.[2] Store the containers in a well-ventilated area, away from heat sources and direct sunlight.
Step 4: Final Disposal
-
Contact EHS: Once a waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's EHS department to arrange for a waste pickup.[1]
-
Do not dispose of this compound down the drain or in regular trash. This is strictly prohibited for hazardous chemicals.[2]
-
Empty Container Disposal: An empty container that has held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[2] After triple-rinsing and air-drying, the container may be disposed of as regular trash, with the label defaced.[2]
Quantitative Data on Waste Accumulation
Laboratories must adhere to strict limits on the amount of hazardous waste stored in a Satellite Accumulation Area.
| Waste Type | Maximum Accumulation Limit |
| Hazardous Waste (General) | 55 gallons |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) |
Data sourced from UPenn EHRS guidelines.[1]
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should include a dedicated section on waste management, detailing the specific waste streams that will be generated and the procedures for their collection and disposal, consistent with the guidelines presented here.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling CS-003
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of CS-003, with a focus on personal protective equipment (PPE), operational plans, and disposal.
Chemical Identification: The designation "this compound" is linked to the Aldrich catalogue number C003, identified as R-(−)-Quinuclidinyl-α-hydroxydiphenylacetate (CAS No. 62869-69-6). This substance is classified as toxic if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when working with this compound to protect against potential exposure. The following table summarizes the required PPE, and the subsequent sections provide detailed operational procedures.
| Protection Type | Required Equipment | Specification/Standard |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields | Must meet ANSI Z.87.1 1989 standard[1]. A face shield worn over safety glasses is required for large splash hazards[1][2]. |
| Skin and Body Protection | 100% cotton or flame-retardant lab coat | Must be clean, buttoned, and long-sleeved[3]. |
| Chemical-resistant apron and sleeves | For added protection against splashes[3]. | |
| Hand Protection | Disposable nitrile or neoprene gloves | Check for holes and tears before use. Change immediately upon contamination[1][3]. For highly toxic substances, tuck sleeves into gloves[3]. |
| Respiratory Protection | Air-purifying respirator (if engineering controls are insufficient) | Requires specialized training, medical screening, and fit testing[1][3]. |
| Foot Protection | Closed-toe, closed-heel shoes | Shoes should cover the entire foot[1]. |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned[3].
-
Respiratory Protection (if required): Perform a seal check to ensure the respirator fits properly[2].
-
Eye and Face Protection: Put on safety goggles or glasses. If a splash hazard exists, wear a face shield over the eyewear[1][2].
-
Gloves: Put on gloves, ensuring they are free of any damage. If wearing a lab coat, tuck the sleeves into the gloves when working with highly toxic substances[3].
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms and away from the body.
-
Eye and Face Protection: Remove the face shield (if used), followed by the safety goggles or glasses.
-
Respiratory Protection (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE[3].
Disposal Plan:
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound should be disposed of in a designated hazardous waste container.
-
Contaminated Clothing: If clothing becomes contaminated, it must be removed immediately and decontaminated before reuse.
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
